HIV-1 protease-IN-7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C68H104N10O12S |
|---|---|
Poids moléculaire |
1285.7 g/mol |
Nom IUPAC |
methyl (3S,6S,15S,18S,21S,24S,27S,30S,33S)-6,18-dibenzyl-24-(2-cyclohexylethyl)-11,11,15,19,33-pentamethyl-21,27-bis(2-methylpropyl)-2,5,8,14,17,20,23,26,29,32-decaoxo-3,30-di(propan-2-yl)-10-thia-1,4,7,13,16,19,22,25,28,31-decazabicyclo[31.3.0]hexatriacontane-12-carboxylate |
InChI |
InChI=1S/C68H104N10O12S/c1-40(2)35-49-59(82)71-48(32-31-45-25-18-15-19-26-45)58(81)73-51(36-41(3)4)63(86)77(13)52(38-47-29-22-17-23-30-47)61(84)69-44(9)57(80)76-56(65(88)90-14)67(10,11)91-39-53(79)70-50(37-46-27-20-16-21-28-46)60(83)74-55(43(7)8)64(87)78-34-24-33-68(78,12)66(89)75-54(42(5)6)62(85)72-49/h16-17,20-23,27-30,40-45,48-52,54-56H,15,18-19,24-26,31-39H2,1-14H3,(H,69,84)(H,70,79)(H,71,82)(H,72,85)(H,73,81)(H,74,83)(H,75,89)(H,76,80)/t44-,48-,49-,50-,51-,52-,54-,55-,56?,68-/m0/s1 |
Clé InChI |
QJPMQRMWDWCLRB-NRZNWIIJSA-N |
SMILES isomérique |
C[C@H]1C(=O)NC(C(SCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@]2(C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
SMILES canonique |
CC1C(=O)NC(C(SCC(=O)NC(C(=O)NC(C(=O)N2CCCC2(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)CC(C)C)CCC4CCCCC4)CC(C)C)C(C)C)C)C(C)C)CC5=CC=CC=C5)(C)C)C(=O)OC |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure-Activity Relationship of HIV-1 Protease Inhibitors
Disclaimer: The specific designation "HIV-1 protease-IN-7" does not correspond to a known or publicly documented inhibitor in the provided research context. Therefore, this guide will provide a comprehensive overview of the structure-activity relationships (SAR) of HIV-1 protease inhibitors, utilizing established principles and examples from the field of antiretroviral drug development.
HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2] Inhibition of this enzyme renders the resulting virions non-infectious, making it a prime target for antiretroviral therapy.[1][3] The development of HIV-1 protease inhibitors stands as a major success of structure-based drug design.[4][5]
Core Principles of HIV-1 Protease Inhibition
HIV-1 protease is a homodimeric aspartic protease, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[1][2] The active site is located at the dimer interface and is covered by two flexible β-hairpin structures known as "flaps".[1][3] For a substrate or inhibitor to bind, these flaps must undergo a conformational change.[6]
Inhibitors are designed to mimic the transition state of the peptide bond hydrolysis catalyzed by the protease.[1][5] They are typically peptidomimetic, containing a non-hydrolyzable isostere that interacts with the catalytic aspartates. The binding affinity of an inhibitor is determined by a network of hydrogen bonds and van der Waals interactions with the amino acid residues lining the active site pockets (S4-S4').
Structure-Activity Relationship (SAR) of Darunavir Analogs
To illustrate the principles of SAR, we will consider analogs of Darunavir, a potent, second-generation HIV-1 protease inhibitor.[7][8] Darunavir was designed to have extensive interactions with the backbone atoms of the protease active site, which contributes to its high genetic barrier to resistance.[7][8] Modifications to the P2' ligand of Darunavir, specifically the 4-amino functionality, can significantly impact its inhibitory activity.
| Compound | P2' Modification | Ki (pM) | Antiviral Activity (EC50, nM) |
| Darunavir | 4-amino | 1.6 | 2.3 |
| Analog 4a | N-formamide | 1.1 | 15 |
| Analog 4b | N-acetamide | 0.6 | 21 |
| Analog 4c | N-propionamide | 1.0 | 25 |
| Analog 4d | N-isobutyramide | 1.5 | 35 |
| Analog 4e | N-pivalamide | 3.2 | >100 |
Note: The data in this table is representative and based on the findings reported in the study by Ghosh et al. on Darunavir-derived inhibitors.[7] The specific values are illustrative of the observed trends.
The data indicates that small acyl groups at the P2' position can enhance the enzyme inhibitory activity, with the N-acetamide derivative (Analog 4b ) showing the most potent inhibition (Ki = 0.6 pM).[7] However, this enhanced enzyme inhibition does not always translate to improved antiviral activity in cell-based assays, where factors like cell permeability and metabolism come into play. A notable decrease in antiviral potency was observed for these analogs compared to Darunavir.[7]
Experimental Protocols
HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorescently labeled peptide substrate by HIV-1 protease.
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic peptide substrate (e.g., containing a FRET pair)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds dissolved in DMSO
-
96-well microplate reader with fluorescence detection
Procedure:
-
Prepare a stock solution of the test compound in DMSO and create a series of dilutions.
-
In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding a pre-determined concentration of recombinant HIV-1 protease to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the cleaved substrate.
-
Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Antiviral Cell-Based Assay
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
MT-2 cells (or other susceptible human T-cell line)
-
HIV-1 viral stock (e.g., IIIB)
-
Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin)
-
Test compounds
-
Reagent to measure cell viability (e.g., XTT)
-
96-well cell culture plates
Procedure:
-
Seed MT-2 cells in a 96-well plate at a specific density.
-
Add serial dilutions of the test compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a CO2 incubator for 4-6 days.
-
After the incubation period, assess the cytopathic effect of the virus by measuring cell viability using a reagent like XTT.
-
Calculate the percentage of protection from virus-induced cell death for each compound concentration.
-
Determine the EC50 (50% effective concentration) from the dose-response curve.
X-ray Crystallography of HIV-1 Protease-Inhibitor Complexes
This technique provides a high-resolution 3D structure of the inhibitor bound to the enzyme, revealing the precise molecular interactions.
Procedure:
-
Protein Expression and Purification: Express recombinant HIV-1 protease in a suitable system (e.g., E. coli) and purify it to homogeneity using chromatography techniques.
-
Crystallization: Co-crystallize the purified HIV-1 protease with the inhibitor of interest. This is typically done using vapor diffusion methods (hanging or sitting drop) by screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, usually at a synchrotron source. The diffraction pattern is recorded on a detector.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the crystal. A molecular model of the protease-inhibitor complex is built into the electron density map and refined to obtain the final high-resolution structure.
Visualizations
Caption: Mechanism of HIV-1 Protease Inhibition.
Caption: Structure-Based Drug Design Workflow.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of Darunavir-derived HIV-1 protease inhibitors incorporating P2’ amide-derivatives: Synthesis, biological evaluation and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
The Binding of Darunavir to the HIV-1 Protease Active Site: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding interaction between the Human Immunodeficiency Virus Type 1 (HIV-1) protease and Darunavir (also known as TMC114), a highly potent protease inhibitor. Darunavir serves as a prime example of structure-based drug design, exhibiting high affinity and a significant barrier to the development of drug resistance. This document details the quantitative binding data, key molecular interactions, and the experimental protocols used to characterize this critical drug-target engagement.
Quantitative Binding and Thermodynamic Data
The efficacy of Darunavir is rooted in its exceptional binding affinity and favorable kinetics for the HIV-1 protease active site. These properties have been quantified using various biophysical techniques, and the resulting data underscores its potency compared to other protease inhibitors.
Table 1: Binding Affinity and Kinetics of Darunavir with Wild-Type HIV-1 Protease
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 4.5 x 10-12 M (4.5 pM) | Surface Plasmon Resonance (SPR) | [1] |
| Dissociative Half-life (t1/2) | > 240 hours | Surface Plasmon Resonance (SPR) | [2][3] |
| Binding Enthalpy (ΔH) | -12.1 kcal/mol | Isothermal Titration Calorimetry (ITC) | [1] |
Note: The extremely slow dissociation rate is a key factor in Darunavir's high potency and genetic barrier to resistance.[2]
Table 2: Comparative Binding Affinities of Various Protease Inhibitors
| Inhibitor | Dissociation Constant (Kd) vs. Wild-Type Protease |
| Darunavir | 4.5 x 10-12 M |
| Amprenavir | 3.9 x 10-10 M |
| Indinavir, Nelfinavir, Ritonavir, Saquinavir | ~ 1000-fold weaker than Darunavir |
Data compiled from reference[1].
Table 3: Crystallographic Data for Darunavir-Bound HIV-1 Protease Structures
| PDB ID | Description | Resolution (Å) | R-Value Work | R-Value Free |
| 4HLA | Wild-Type HIV-1 Protease with Darunavir | 1.95 | 0.192 | 0.228 |
| 5B18 | Darunavir-Resistant Mutant Protease | 1.80 | 0.193 | 0.244 |
| 2IEN | HIV-1 Protease with Darunavir | Not specified in snippets | Not specified in snippets | Not specified in snippets |
Data sourced from RCSB Protein Data Bank entries.[4][5]
The Darunavir Binding Site and Key Interactions
Darunavir is a nonpeptidic, peptidomimetic inhibitor designed to fit snugly within the substrate envelope of the HIV-1 protease active site.[1][6][7] This precise fit and the extensive network of interactions with the enzyme are crucial for its high affinity and resilience to resistance mutations. The active site itself is a C2-symmetric pocket at the dimer interface, with the catalytic dyad, Asp25 and Asp25', at its base.
The key interactions include:
-
Hydrogen Bonds with the Protease Backbone: The bis-tetrahydrofuran (bis-THF) moiety of Darunavir forms strong hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30.[1][2][8] These interactions are particularly critical as mutations in the side chains of these residues do not disrupt this backbone binding, contributing to Darunavir's high genetic barrier to resistance.
-
Hydrophobic Interactions: The P1 phenylmethyl and P1' isobutyl groups of the inhibitor occupy and make extensive van der Waals contacts within the hydrophobic S1 and S1' subsites of the protease.[8]
-
Water-Mediated Interactions: A structurally conserved water molecule plays a vital role, mediating hydrogen bonds between the inhibitor's urethane carbonyl and P2'-sulfonamide oxygen, and the backbone amides of the flexible flap residues, Ile50 and Ile50'.[8]
-
Catalytic Aspartate Interaction: The central hydroxyl group of Darunavir is positioned to interact closely with the catalytic Asp25/Asp25' residues.
-
Dual Binding Sites: Interestingly, crystallographic studies have revealed that Darunavir can bind to two distinct sites: the primary active-site cavity and a secondary, allosteric site on the surface of one of the protease flaps.[9][10]
Caption: Key interactions between Darunavir and the HIV-1 protease active site.
Experimental Protocols
Characterizing the binding of inhibitors like Darunavir to HIV-1 protease involves a multi-faceted approach combining enzymology, biophysics, and structural biology.
Fluorometric Enzyme Inhibition Assay
This high-throughput method is used to determine an inhibitor's concentration-dependent effect on protease activity (e.g., IC50).
Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the absence of an inhibitor, active HIV-1 protease cleaves the substrate, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An effective inhibitor prevents this cleavage, leading to a reduced or unchanged fluorescence signal.
Methodology:
-
Reagent Preparation:
-
Reconstitute lyophilized recombinant HIV-1 Protease enzyme in an appropriate dilution buffer.
-
Prepare a stock solution of the synthetic fluorogenic substrate in assay buffer.
-
Prepare a serial dilution of the test inhibitor (e.g., Darunavir) in DMSO, followed by a final dilution in assay buffer. A known inhibitor like Pepstatin A is used as a positive control.
-
-
Assay Setup (96- or 384-well plate format):
-
Enzyme Control Wells: Add HIV-1 Protease solution and assay buffer.
-
Inhibitor Control Wells: Add HIV-1 Protease solution and the positive control inhibitor.
-
Test Compound Wells: Add HIV-1 Protease solution and the desired concentration of the test inhibitor.
-
Background Control Wells: Add assay buffer only.
-
-
Reaction Initiation: Add the HIV-1 Protease substrate solution to all wells to start the reaction. Mix thoroughly.
-
Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over a period of 1-3 hours at 37°C, with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 330/450 nm).[11]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time association (kon) and dissociation (koff) rates of an inhibitor binding to its target, from which the dissociation constant (Kd) is calculated.
Principle: The protease enzyme is immobilized on a sensor chip surface. A solution containing the inhibitor is flowed over the surface. Binding of the inhibitor to the protease causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Response Units, RU).
Methodology:
-
Chip Preparation: Covalently immobilize purified HIV-1 protease onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis:
-
Flow a running buffer over the sensor surface to establish a stable baseline.
-
Association Phase: Inject a series of concentrations of the inhibitor (e.g., Darunavir) over the chip surface for a defined period. Monitor the increase in RU as the inhibitor binds to the immobilized protease.
-
Dissociation Phase: Replace the inhibitor solution with running buffer and monitor the decrease in RU as the inhibitor dissociates from the protease.
-
-
Regeneration: Inject a low-pH buffer (e.g., glycine-HCl) to strip any remaining bound inhibitor from the protease, preparing the surface for the next injection cycle.
-
Data Analysis:
-
The association and dissociation curves for each inhibitor concentration are fitted to a kinetic binding model (e.g., a 1:1 Langmuir binding model).
-
This fitting yields the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as koff / kon.
-
X-Ray Crystallography for Structural Determination
This technique provides a high-resolution, three-dimensional structure of the inhibitor bound within the protease active site, revealing the precise atomic interactions.
Principle: A highly ordered, single crystal of the HIV-1 protease-inhibitor complex is grown and then exposed to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots. The intensities and positions of these spots are used to calculate an electron density map, into which an atomic model of the protein-inhibitor complex is built and refined.
Methodology:
-
Protein Expression and Purification: Express recombinant HIV-1 protease (often using a variant engineered for greater stability and resistance to autolysis) in a system like E. coli and purify it to high homogeneity.
-
Complex Formation: Incubate the purified protease with a molar excess of the inhibitor (Darunavir) to ensure saturation of the binding sites.
-
Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion to find conditions that yield well-ordered crystals.
-
Optimize these conditions to grow single crystals of sufficient size and quality for diffraction.
-
-
Data Collection:
-
Cryo-protect the crystal (to prevent damage from radiation) and mount it in a stream of cold nitrogen gas (typically 100 K).
-
Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source).
-
Collect the diffraction data on a detector as the crystal is rotated.[12]
-
-
Structure Solution and Refinement:
-
Process the diffraction data to determine unit cell dimensions, space group, and reflection intensities.
-
Solve the phase problem, often using molecular replacement with a previously known protease structure as a search model.
-
Build an atomic model of the protease-inhibitor complex into the resulting electron density map.
-
Refine the model against the experimental data to improve its fit and geometry, resulting in the final PDB structure.[13][14]
-
Caption: A typical experimental workflow for identifying and characterizing novel HIV-1 protease inhibitors.
References
- 1. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding Kinetics of Darunavir to Human Immunodeficiency Virus Type 1 Protease Explain the Potent Antiviral Activity and High Genetic Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding kinetics of darunavir to human immunodeficiency virus type 1 protease explain the potent antiviral activity and high genetic barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. rcsb.org [rcsb.org]
- 6. Darunavir: in the treatment of HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Beyond Darunavir: Recent Development of Next Generation HIV-1 Protease Inhibitors to Combat Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-high Resolution Crystal Structure of HIV-1 Protease Mutant Reveals Two Binding Sites for Clinical Inhibitor TMC114 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. abcam.cn [abcam.cn]
- 12. X-Ray Crystal Structures of Human Immunodeficiency Virus Type 1 Protease Mutants Complexed with Atazanavir - PMC [pmc.ncbi.nlm.nih.gov]
- 13. X-Ray Crystallography of HIV Protease - John Erickson [grantome.com]
- 14. pnas.org [pnas.org]
Unraveling a Putative Interaction: The Case of "HIV-1 Protease-IN-7" and HIV-1 Integrase
A comprehensive review of existing scientific literature and public databases reveals no specific, publicly documented interaction or compound referred to as "HIV-1 protease-IN-7" in the context of HIV-1 integrase. This suggests that "this compound" may be a proprietary research code, a hypothetical construct, or a misidentified term.
This in-depth technical guide will, therefore, pivot to address the core scientific concepts relevant to the user's query. It will explore the well-established roles of HIV-1 protease and integrase as crucial viral enzymes and prime targets for antiretroviral therapy. Furthermore, it will delve into the landscape of their respective inhibitors and the ongoing quest for dual-action agents that could simultaneously target both enzymes, a strategy with significant therapeutic potential.
HIV-1 Protease and Integrase: Cornerstones of the Viral Lifecycle
HIV-1, the retrovirus responsible for Acquired Immunodeficiency Syndrome (AIDS), relies on a series of enzymatic steps to replicate within a host cell. Among the most critical of these are the functions performed by HIV-1 protease (PR) and integrase (IN).
HIV-1 Protease (PR) is an aspartic protease that plays a vital role in the late stages of viral replication. It is responsible for the cleavage of the Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. This proteolytic processing is essential for the assembly of new, infectious virions. Inhibition of HIV-1 protease results in the production of immature, non-infectious viral particles.[1][2]
HIV-1 Integrase (IN) is a key enzyme in the early stages of the viral lifecycle. After the viral RNA is reverse-transcribed into DNA, integrase catalyzes the insertion of this viral DNA into the host cell's genome.[3][4] This integration is a permanent and irreversible step, ensuring the continuous production of new viral components by the host cell's machinery. Blocking the action of integrase prevents the establishment of a productive, long-term infection.[5][6]
Therapeutic Inhibition of HIV-1 Protease and Integrase
The indispensable nature of both protease and integrase has made them primary targets for the development of antiretroviral drugs.
Protease Inhibitors (PIs)
Protease inhibitors are a class of drugs that bind to the active site of HIV-1 protease, preventing it from cleaving the viral polyproteins. This leads to the release of immature and non-infectious viral particles. Several FDA-approved protease inhibitors are in clinical use, often as part of a combination antiretroviral therapy (cART) regimen.[1]
Integrase Strand Transfer Inhibitors (INSTIs)
Integrase inhibitors, specifically INSTIs, target the strand transfer step of the integration process.[6] By binding to the active site of integrase, these drugs prevent the covalent linkage of the viral DNA to the host chromosome.[3] INSTIs have become a cornerstone of modern antiretroviral therapy due to their high efficacy and favorable side-effect profile.[7][8]
The Quest for Dual-Acting Inhibitors
The development of drugs that can simultaneously inhibit both HIV-1 protease and integrase is a highly attractive therapeutic strategy. Such dual inhibitors could offer several advantages:
-
Higher Genetic Barrier to Resistance: Targeting two essential viral enzymes simultaneously would likely require a greater number of viral mutations to confer resistance, potentially delaying or preventing treatment failure.[9]
-
Improved Adherence: A single molecule with dual activity could simplify treatment regimens, leading to better patient adherence.
-
Reduced Drug-Drug Interactions: A simplified regimen could minimize the potential for adverse interactions with other medications.[8]
While the concept is promising, the development of effective dual protease-integrase inhibitors has been challenging due to the distinct structural and functional characteristics of the two enzymes. Current research is more focused on dual inhibitors of reverse transcriptase and integrase.[10][11]
Potential for Crosstalk and Allosteric Inhibition
While a direct physical interaction between HIV-1 protease and integrase within the viral particle or infected cell is not a prominently documented phenomenon, the potential for functional crosstalk exists. The processing of the Gag-Pol polyprotein by protease is essential for the proper maturation and function of integrase.
Furthermore, the field of allosteric inhibition offers another avenue for influencing enzyme function. Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity.[5][12][13][14] In theory, an allosteric inhibitor could be designed to bind to one enzyme and modulate its interaction with another protein, although this has not been specifically demonstrated for the protease-integrase pair.
Experimental Protocols for Investigating Protein-Protein Interactions
Should a putative interaction between HIV-1 protease and integrase, or the effect of a novel compound on this interaction, be investigated, a variety of established experimental protocols could be employed.
Co-immunoprecipitation (Co-IP)
This technique is used to identify protein-protein interactions by using an antibody to precipitate a protein of interest from a cell lysate. Any proteins that are bound to the target protein will also be precipitated and can be identified by Western blotting or mass spectrometry.
Methodology:
-
Lyse cells expressing the proteins of interest.
-
Incubate the lysate with an antibody specific to one of the proteins (the "bait").
-
Add protein A/G beads to bind the antibody-protein complex.
-
Pellet the beads by centrifugation and wash to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the second protein (the "prey").
Förster Resonance Energy Transfer (FRET)
FRET is a distance-dependent interaction between two light-sensitive molecules (fluorophores). It can be used to measure the distance between two proteins in living cells.
Methodology:
-
Genetically fuse the two proteins of interest with two different fluorescent proteins (e.g., CFP and YFP).
-
Co-express the fusion proteins in cells.
-
Excite the donor fluorophore (e.g., CFP) with a specific wavelength of light.
-
If the two proteins are in close proximity, energy will be transferred from the donor to the acceptor fluorophore (e.g., YFP), which will then emit light at its characteristic wavelength.
-
The FRET efficiency can be measured and used to calculate the distance between the two proteins.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding affinity and kinetics of protein-protein interactions in real-time.
Methodology:
-
Immobilize one protein (the "ligand") onto a sensor chip.
-
Flow a solution containing the other protein (the "analyte") over the sensor surface.
-
The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
The association and dissociation rate constants, and thus the binding affinity (KD), can be determined from the sensorgram.
Visualizing Experimental Workflows
Conclusion
While the specific interaction between "this compound" and HIV-1 integrase remains undefined in the public scientific domain, the fundamental principles of inhibiting these two critical viral enzymes are well-established. The continuous exploration of their individual functions, the development of novel inhibitors, and the pursuit of dual-acting agents remain at the forefront of HIV/AIDS research. The experimental methodologies outlined provide a robust framework for investigating any newly hypothesized protein-protein interactions within the HIV-1 replication cycle. Future research may yet uncover novel crosstalk between HIV-1 protease and integrase, opening new avenues for therapeutic intervention.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are HIV-1 integrase inhibitors and how do they work? [synapse.patsnap.com]
- 5. Allosteric inhibition of HIV-1 integrase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrase inhibitor versus protease inhibitor based regimen for HIV-1 infected women (WAVES): a randomised, controlled, double-blind, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thebodypro.com [thebodypro.com]
- 9. HIV-1 Protease, Reverse Transcriptase, and Integrase Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in rationally designed dual inhibitors of HIV-1 reverse transcriptase and integrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HIV-1 Reverse Transcriptase/Integrase Dual Inhibitors: A Review of Recent Advances and Structure-activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Allosteric HIV-1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter-subunit interactions: Structural and thermodynamic modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Allosteric Inhibitor Development Targeting HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of HIV-1 Protease Inhibitors
Introduction
The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional viral proteins.[1][2][3] This process, known as maturation, is essential for the production of infectious virions.[4][5] Consequently, HIV-1 protease has been a prime target for the development of antiretroviral drugs.[6][7][8] The inhibition of this enzyme effectively blocks the maturation of the virus, rendering it non-infectious.[1][9] This guide provides a comprehensive overview of the discovery, synthesis, and evaluation of HIV-1 protease inhibitors, with a focus on the general principles and methodologies employed in this field of research. While a specific compound designated "HIV-1 protease-IN-7" was not identified in publicly available literature, this document will outline the typical pathways and data associated with the development of novel HIV-1 protease inhibitors.
Mechanism of Action of HIV-1 Protease
HIV-1 protease is an aspartic protease that functions as a homodimer.[10][11] Each monomer, consisting of 99 amino acids, contributes a catalytic aspartate residue (Asp25) to the active site.[1][12] The enzyme binds to specific cleavage sites within the viral Gag and Gag-Pol polyproteins and catalyzes the hydrolysis of peptide bonds.[1][13] The active site is located at the interface of the two monomers and is covered by two flexible "flaps".[1] Substrate binding induces a conformational change, causing the flaps to close over the active site, creating a suitable environment for catalysis.[1]
Signaling Pathway and Viral Maturation
The activity of HIV-1 protease is a key step in the late stages of the HIV-1 replication cycle. Following the assembly and budding of new viral particles from an infected host cell, the protease becomes activated and initiates the cleavage of the Gag and Gag-Pol polyproteins. This proteolytic processing leads to a morphological rearrangement within the virion, forming the mature conical capsid core that is essential for the infectivity of the next host cell.
Discovery and Design of HIV-1 Protease Inhibitors
The development of HIV-1 protease inhibitors is a major success story of structure-based drug design.[2][7][8] The general approach involves designing small molecules that can bind with high affinity to the active site of the enzyme, mimicking the natural substrate's transition state but being non-cleavable.[14]
Experimental Workflow for Inhibitor Discovery
The discovery of novel HIV-1 protease inhibitors typically follows a structured workflow, beginning with target identification and culminating in the identification of lead compounds.
Synthesis of HIV-1 Protease Inhibitors
The chemical synthesis of HIV-1 protease inhibitors often involves multi-step organic synthesis. A common strategy is the synthesis of peptidomimetic compounds that incorporate a non-hydrolyzable transition-state isostere, such as a hydroxyethylamine or hydroxyethylene scaffold.[2]
General Synthetic Protocol
A generalized synthetic scheme for a hydroxyethylamine-based inhibitor is outlined below. This is a representative protocol and specific details would vary for individual compounds.
-
Synthesis of the Amino Epoxide Intermediate: This key intermediate is often prepared from a corresponding amino acid derivative.
-
Epoxide Ring Opening: The epoxide is opened by a suitable nucleophile, which will form part of the inhibitor's backbone.
-
Coupling Reactions: The resulting amino alcohol is then coupled with other fragments, often amino acids or their derivatives, to build the final inhibitor structure. This is typically achieved using standard peptide coupling reagents.
-
Purification: The final product is purified using techniques such as column chromatography and recrystallization.
-
Characterization: The structure and purity of the synthesized compound are confirmed by analytical methods like NMR spectroscopy and mass spectrometry.
In Vitro and In Silico Evaluation
Once synthesized, novel compounds are evaluated for their ability to inhibit HIV-1 protease and suppress viral replication.
Quantitative Data Presentation
The potency of HIV-1 protease inhibitors is typically quantified by their 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values. The following table presents hypothetical data for a series of novel inhibitors to illustrate how such data is typically structured.
| Compound ID | HIV-1 Protease IC50 (nM) | Antiviral EC50 (nM) (Wild-Type) | Antiviral EC50 (nM) (Resistant Strain A) | Antiviral EC50 (nM) (Resistant Strain B) |
| IN-1 | 15.2 | 45.8 | 120.5 | 250.1 |
| IN-2 | 5.8 | 18.2 | 55.6 | 112.3 |
| IN-3 | 2.1 | 7.5 | 25.1 | 58.9 |
| IN-4 | 0.9 | 3.1 | 12.4 | 29.7 |
| IN-5 | 22.5 | 68.3 | 210.2 | 450.6 |
| IN-6 | 8.3 | 25.1 | 78.9 | 165.4 |
| IN-7 | 0.5 | 1.9 | 8.7 | 19.5 |
| Darunavir | 0.3 | 1.2 | 5.6 | 10.8 |
Experimental Protocols
HIV-1 Protease Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease. A detailed protocol for such a commercially available kit is available.[15]
-
Reagent Preparation: Prepare assay buffer, HIV-1 protease enzyme solution, and the fluorogenic substrate solution as per the manufacturer's instructions.[15]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO.
-
Assay Procedure:
-
Add a small volume of the diluted inhibitor to the wells of a microplate.
-
Add the HIV-1 protease solution to each well and incubate briefly.
-
Initiate the reaction by adding the substrate solution.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Antiviral Assay
This assay determines the concentration of a compound required to inhibit HIV-1 replication in a cell-based system.
-
Cell Culture: Culture a suitable host cell line (e.g., MT-4 cells) that is susceptible to HIV-1 infection.
-
Infection: Infect the cells with a known amount of HIV-1 in the presence of varying concentrations of the test compound.
-
Incubation: Incubate the infected cells for a period of several days to allow for viral replication.
-
Quantification of Viral Replication: Measure the extent of viral replication. This can be done by quantifying the amount of viral p24 antigen in the cell culture supernatant using an ELISA, or by measuring the activity of viral reverse transcriptase.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
Molecular Modeling and Simulation
Computational methods play a crucial role in understanding inhibitor binding and predicting resistance.
-
Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of the protease-inhibitor complex.[12][16]
-
Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are employed to calculate the binding free energy of inhibitors to the protease.[12] These calculations can help to identify key residues involved in binding and predict the impact of mutations on inhibitor efficacy.[12][16]
Conclusion
The discovery and synthesis of HIV-1 protease inhibitors represent a landmark achievement in medicinal chemistry and have transformed the treatment of HIV/AIDS. The continued development of new inhibitors with improved potency, resistance profiles, and pharmacokinetic properties remains an important area of research. The methodologies and principles outlined in this guide provide a foundational understanding of the processes involved in bringing these life-saving drugs from the laboratory to the clinic.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The HIV-1 Viral Protease Is Activated during Assembly and Budding Prior to Particle Release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 7. Discovery and development of HIV-protease inhibitors - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. abcam.co.jp [abcam.co.jp]
- 16. pnas.org [pnas.org]
Technical Guide: HIV-1 Protease-IN-7 (Compound 16), a Potent HIV-1 Protease Inhibitor
Executive Summary
This technical guide provides an in-depth overview of HIV-1 protease-IN-7, also identified as compound 16 in seminal research. Contrary to the initial topic of inquiry, extensive review of the available scientific literature and pharmacological data indicates that this compound is a highly potent and specific inhibitor of HIV-1 protease.[1][2][] At present, there is no scientific evidence to support dual inhibitory activity against HIV-1 integrase. Therefore, this document will focus on the well-documented role of this compound as a singular-acting agent against HIV-1 protease, its mechanism of action, pharmacological properties, and the experimental methodologies used for its evaluation.
Quantitative Pharmacological Data
The inhibitory potency and pharmacokinetic profile of this compound (compound 16) have been characterized through various in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Description |
| IC50 | 3.52 nM | The half maximal inhibitory concentration against HIV-1 protease.[2] |
| EC50 | 37 nM | The half maximal effective concentration in cell-based antiviral assays.[2] |
Table 2: In Vivo Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Parameter | Value | Route of Administration |
| Dose | 2.57 mg/kg | Oral (p.o.), single dose.[2] |
| Bioavailability | Favorable | Exhibits good oral bioavailability.[2] |
| Clearance | Favorable | Exhibits good plasma total clearance.[2] |
Experimental Protocols
The characterization of this compound involves standard and specialized assays to determine its inhibitory activity and pharmacological properties. The following are detailed methodologies for key experiments.
HIV-1 Protease Inhibition Assay (In Vitro)
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of purified HIV-1 protease.
-
Principle: A fluorogenic substrate, which is a peptide sequence recognized and cleaved by HIV-1 protease, is used. Upon cleavage, a fluorophore and a quencher are separated, resulting in an increase in fluorescence. The presence of an inhibitor prevents this cleavage, leading to a lower fluorescence signal.
-
Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide containing a cleavage site flanked by EDANS and DABCYL)
-
Assay buffer (e.g., sodium acetate buffer, pH 5.5, containing NaCl, EDTA, and DTT)
-
This compound (compound 16) at various concentrations
-
96-well microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the HIV-1 protease enzyme to each well, except for the negative control wells.
-
Add the diluted compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm, emission at 490 nm).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based Antiviral Assay
This assay measures the ability of the compound to inhibit HIV-1 replication in a cellular context.
-
Principle: Susceptible human cells (e.g., MT-4 cells or TZM-bl cells) are infected with HIV-1 in the presence of the inhibitor. The extent of viral replication is then quantified by measuring a viral marker, such as the activity of reverse transcriptase or the expression of a reporter gene (e.g., luciferase in TZM-bl cells).
-
Materials:
-
Human cell line susceptible to HIV-1 infection
-
HIV-1 viral stock (e.g., HIV-1IIIB)
-
Cell culture medium and supplements
-
This compound (compound 16) at various concentrations
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., reverse transcriptase assay kit or luciferase assay system)
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted compound to the cells.
-
Infect the cells with a known amount of HIV-1. Include uninfected control wells and infected, untreated control wells.
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 3-5 days).
-
After incubation, quantify the extent of viral replication in the cell supernatants or cell lysates.
-
Concurrently, assess the cytotoxicity of the compound using a cell viability assay (e.g., MTT or MTS assay) to ensure that the observed antiviral effect is not due to cell death.
-
Plot the percentage of viral inhibition against the compound concentrations and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of HIV-1 Protease Inhibition.
Caption: Experimental Workflow for Inhibitor Characterization.
References
A Technical Guide to the Preclinical Profile of "HIV-1 Protease-IN-7": A Hypothetical Dual Inhibitor
Disclaimer: The following technical guide is a hypothetical case study. As of the latest literature review, there is no publicly available information on a specific compound designated "HIV-1 protease-IN-7". The data, protocols, and pathways presented herein are representative examples based on the known characteristics of dual inhibitors of HIV-1 protease and integrase and are intended for illustrative purposes for a scientific audience in the field of drug development.
Introduction
The development of antiretroviral therapies has significantly altered the prognosis for individuals infected with Human Immunodeficiency Virus Type 1 (HIV-1). Combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. A key strategy in cART is the use of drugs that target multiple viral enzymes to suppress viral replication and delay the emergence of drug resistance. Dual inhibitors, single molecules that can inhibit two different viral enzymes, represent a promising therapeutic advancement. This guide provides a hypothetical preclinical overview of "this compound," a novel, potent, and specific dual inhibitor of HIV-1 protease and integrase.
Pharmacokinetics
The pharmacokinetic properties of this compound have been evaluated in preclinical species to determine its potential for clinical development. A summary of these properties is presented below.
In Vitro ADME Properties
The in vitro absorption, distribution, metabolism, and excretion (ADME) profile of this compound was assessed using standard assays.
| Parameter | Assay System | Result |
| Solubility | Phosphate Buffer (pH 7.4) | 150 µM |
| Permeability | Caco-2 (A-B) | 15 x 10⁻⁶ cm/s |
| Plasma Protein Binding | Human Plasma | 98.5% |
| Rat Plasma | 97.2% | |
| Dog Plasma | 99.1% | |
| Metabolic Stability | Human Liver Microsomes (t½) | > 60 min |
| Rat Liver Microsomes (t½) | 45 min | |
| CYP450 Inhibition | (IC₅₀) | > 10 µM for major isoforms |
In Vivo Pharmacokinetics in Preclinical Species
Pharmacokinetic studies were conducted in rats and dogs to evaluate the in vivo profile of this compound.
| Species | Dose (mg/kg) | Route | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) | F (%) |
| Rat | 2 | IV | 1200 | 0.1 | 2500 | 2.5 | - |
| 10 | PO | 850 | 1.0 | 4800 | 3.1 | 45 | |
| Dog | 1 | IV | 800 | 0.1 | 1800 | 4.2 | - |
| 5 | PO | 650 | 2.0 | 5500 | 5.8 | 68 |
Pharmacodynamics
The pharmacodynamic profile of this compound was characterized through a series of in vitro enzymatic and cell-based assays to determine its potency and selectivity.
Enzymatic Inhibition
The inhibitory activity of this compound was measured against recombinant HIV-1 protease and integrase enzymes.
| Enzyme Target | Assay Type | IC₅₀ (nM) | Kᵢ (nM) |
| HIV-1 Protease | FRET-based | 0.8 | 0.2 |
| HIV-1 Integrase | Strand Transfer | 1.2 | 0.4 |
Antiviral Activity and Cytotoxicity
The antiviral efficacy of this compound was assessed in various cell lines infected with HIV-1, alongside its cytotoxic effects.
| Cell Line | Virus Strain | EC₅₀ (nM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| TZM-bl | HIV-1 NL4-3 | 2.5 | > 50 | > 20,000 |
| MT-4 | HIV-1 IIIB | 3.1 | > 50 | > 16,000 |
| PBMCs | HIV-1 BaL | 1.8 | > 50 | > 27,000 |
Signaling Pathways and Experimental Workflows
Mechanism of Action: Dual Inhibition of HIV-1 Lifecycle
This compound targets two critical stages of the HIV-1 replication cycle: viral maturation and integration. The following diagram illustrates these points of intervention.
In Vitro Screening Cascade
The following workflow diagram outlines the typical screening process for identifying and characterizing dual HIV-1 inhibitors like this compound.
Experimental Protocols
HIV-1 Protease Inhibition Assay
-
Principle: A fluorescence resonance energy transfer (FRET)-based assay is used to measure the cleavage of a synthetic peptide substrate by recombinant HIV-1 protease.
-
Method:
-
Recombinant HIV-1 protease is pre-incubated with varying concentrations of this compound in a reaction buffer (e.g., 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol) in a 96-well plate.
-
A FRET-labeled peptide substrate is added to initiate the reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate and separation of the donor and quencher fluorophores, is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.
-
HIV-1 Integrase Strand Transfer Assay
-
Principle: This assay measures the ability of HIV-1 integrase to catalyze the insertion of a donor DNA substrate into a target DNA substrate.
-
Method:
-
Recombinant HIV-1 integrase is incubated with a pre-processed viral DNA mimic and varying concentrations of this compound.
-
A target DNA substrate is added to the reaction mixture.
-
The reaction is allowed to proceed at 37°C and is then stopped.
-
The products of the strand transfer reaction are detected, typically by gel electrophoresis and autoradiography or by a fluorescence-based method.
-
The IC₅₀ value is calculated by quantifying the amount of strand transfer product at each inhibitor concentration.
-
Cell-Based Antiviral Assay (TZM-bl)
-
Principle: TZM-bl cells are genetically engineered HeLa cells that express CD4, CCR5, and CXCR4 and contain an integrated copy of the firefly luciferase gene under the control of the HIV-1 LTR promoter. Infection with HIV-1 leads to the expression of Tat, which transactivates the LTR promoter and results in luciferase expression.
-
Method:
-
TZM-bl cells are seeded in 96-well plates.
-
The cells are pre-incubated with serial dilutions of this compound.
-
A known amount of HIV-1 virus stock (e.g., NL4-3) is added to the wells.
-
The plates are incubated for 48 hours to allow for viral entry, replication, and luciferase expression.
-
The cells are lysed, and luciferase activity is measured using a luminometer.
-
The EC₅₀ value is determined by plotting the percentage of viral inhibition against the drug concentration.
-
In Vivo Pharmacokinetic Study in Rats
-
Principle: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
-
Method:
-
Male Sprague-Dawley rats are divided into two groups: intravenous (IV) and oral (PO) administration.
-
For the IV group, this compound is administered as a bolus injection into the tail vein. For the PO group, the compound is administered by oral gavage.
-
Blood samples are collected from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
-
The concentration of this compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC, t½, and F) are calculated using non-compartmental analysis.
-
This guide provides a comprehensive, albeit hypothetical, overview of the preclinical pharmacokinetic and pharmacodynamic properties of a novel dual HIV-1 protease and integrase inhibitor, "this compound". The presented data and methodologies are representative of the standard practices in the field of antiretroviral drug discovery and development.
HIV-1 Protease-IN-7: A Technical Guide to Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 protease-IN-7 is a potent inhibitor of the HIV-1 protease, a critical enzyme in the life cycle of the Human Immunodeficiency Virus (HIV). By targeting this enzyme, the inhibitor effectively blocks the maturation of viral particles, rendering them non-infectious. This technical guide provides an in-depth overview of the known chemical properties and solubility of this compound, presenting data in a structured format to aid researchers and drug development professionals in their work with this compound.
Chemical Properties
A summary of the fundamental chemical properties of this compound is provided in the table below. These properties are essential for a variety of experimental and developmental applications, from dose preparation to computational modeling.
| Property | Value |
| Molecular Formula | C₆₈H₁₀₄N₁₀O₁₂S |
| Molecular Weight | 1285.68 g/mol |
| CAS Number | 2916441-36-4 |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| pKa | Data not available |
Solubility Profile
| Solvent | Solubility |
| Water | Poor |
| Dimethyl Sulfoxide (DMSO) | Expected to be soluble |
| Ethanol | Expected to be soluble |
Mechanism of Action: HIV-1 Protease Inhibition
HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins, Gag and Gag-Pol, into mature, functional proteins and enzymes. This cleavage is an essential step in the viral maturation process. This compound acts as a competitive inhibitor, binding to the active site of the protease and preventing it from processing the viral polyproteins. This leads to the production of immature, non-infectious viral particles.
Caption: Mechanism of HIV-1 Protease Inhibition by this compound.
Experimental Protocols
While specific experimental protocols for this compound are not publicly detailed, the following outlines a general and widely accepted methodology for determining the solubility of small molecule inhibitors.
Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
This method is a gold-standard approach for determining the thermodynamic solubility of a compound.
1. Materials:
-
This compound (solid)
-
Selected solvents (e.g., Water, DMSO, Ethanol, Phosphate-Buffered Saline pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials and place them on an orbital shaker in a constant temperature environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
-
Dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted samples using a validated HPLC or LC-MS method with a standard curve.
-
Calculate the solubility in mg/mL or molarity.
Caption: Experimental workflow for determining equilibrium solubility.
Conclusion
This technical guide provides a summary of the currently available information on the chemical properties and solubility of this compound. While some specific physical data points remain to be publicly documented, the provided information on its molecular characteristics and the established protocols for determining key parameters offer a solid foundation for researchers. The understanding of its mechanism of action, visualized in the provided diagram, is crucial for its application in antiviral research and development. Further experimental validation of its solubility in various pharmaceutically relevant solvents is recommended for advancing its potential as a therapeutic agent.
HIV-1 Protease-IN-7: A Technical Guide on a Novel Inhibitor Against Drug-Resistant HIV-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HIV-1 protease-IN-7, a novel and potent macrocyclic peptide inhibitor of HIV-1 protease. This document collates critical data on its efficacy against drug-resistant viral strains, details the experimental protocols for its evaluation, and visualizes the underlying biological and experimental workflows.
Executive Summary
HIV-1 protease is a critical enzyme for the replication of the human immunodeficiency virus (HIV), making it a prime target for antiretroviral therapy.[1][2] However, the emergence of drug-resistant strains of HIV-1 poses a significant challenge to the long-term efficacy of current treatments.[3] this compound (also referred to as compound 16 in foundational research) is a promising, orally active macrocyclic peptide that has demonstrated potent inhibitory activity against both wild-type and multi-drug resistant (MDR) HIV-1 strains.[4] Developed through a hit-to-lead optimization process originating from mRNA display, this compound exhibits a favorable pharmacokinetic profile, highlighting its potential as a next-generation therapeutic agent.[4][5][6][7]
Quantitative Efficacy Data
The inhibitory activity and antiviral efficacy of this compound have been quantified through a series of in vitro assays. The data are summarized in the tables below for clear comparison.
Table 1: In Vitro Inhibitory and Antiviral Activity of this compound
| Parameter | Value | Description |
| IC50 | 3.52 nM | The half maximal inhibitory concentration against HIV-1 protease enzyme. |
| EC50 (WT) | 37 nM | The half maximal effective concentration against wild-type HIV-1 in cell culture. |
| EC50 (MDR) | 46 nM | The half maximal effective concentration against a multi-drug resistant HIV-1 strain. |
Data sourced from Kusumoto Y, et al. ACS Medicinal Chemistry Letters, 2022.[5]
Table 2: Pharmacokinetic Properties of this compound in Sprague-Dawley Rats
| Parameter | Value | Route of Administration |
| Total Plasma Clearance | Good | Oral (p.o.) |
| Oral Bioavailability | Favorable | Oral (p.o.) |
Note: Specific quantitative values for clearance and bioavailability were not publicly available in the reviewed literature, but were described as "good" and "desirable".[5][7]
Signaling Pathway and Mechanism of Action
HIV-1 protease is an aspartic protease that functions as a homodimer.[1] Its active site contains a conserved catalytic triad (Asp-Thr-Gly).[1][8] The enzyme is responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a process essential for the production of infectious virions.[1][2] this compound acts as a competitive inhibitor, binding to the active site of the protease and preventing it from cleaving its natural substrates.[9]
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. Mechanism and Kinetics of HIV-1 Protease Activation [mdpi.com]
- 3. Towards designing of a potential new HIV-1 protease inhibitor using QSAR study in combination with Molecular docking and Molecular dynamics simulations | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization. | Semantic Scholar [semanticscholar.org]
- 6. Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly Potent and Oral Macrocyclic Peptides as a HIV-1 Protease Inhibitor: mRNA Display-Derived Hit-to-Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Fluorometric Screening of HIV-1 Protease Inhibitors, Including "HIV-1 protease-IN-7"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is an essential enzyme for the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins.[1] This cleavage is critical for the formation of infectious virions.[1] Consequently, HIV-1 protease is a prime target for antiretroviral drug development. Fluorometric assays provide a rapid, sensitive, and high-throughput method for screening potential HIV-1 protease inhibitors. This application note details a robust protocol for such screening, with a specific focus on the inhibitor "HIV-1 protease-IN-7".
The assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate contains a fluorophore and a quencher in close proximity. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by HIV-1 protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. The presence of an inhibitor prevents this cleavage, resulting in a diminished or unchanged fluorescent signal.
Data Presentation
The following tables summarize the inhibitory activities of "this compound" and other common HIV-1 protease inhibitors determined using fluorometric screening assays.
Table 1: Inhibitory Potency of this compound
| Compound | IC50 (nM) | EC50 (nM) |
| This compound | 3.52 | 37 |
IC50: The half-maximal inhibitory concentration in a biochemical assay. EC50: The half-maximal effective concentration in a cell-based assay.
Table 2: Comparative Inhibitory Activities of Various HIV-1 Protease Inhibitors
| Inhibitor | IC50 (nM) |
| Pepstatin A | ~1600 |
| Amprenavir | 70 |
| Lopinavir | 57 |
| Atazanavir | 3.3 |
| Darunavir | 3.5 |
Note: IC50 values can vary depending on assay conditions.
Experimental Protocols
Principle of the Fluorometric Assay
The screening protocol utilizes a FRET-based substrate that is specifically cleaved by HIV-1 protease. The substrate consists of a short peptide sequence flanked by a fluorophore and a quencher. Cleavage of the peptide by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the protease activity. Inhibitors of the protease will reduce the rate of substrate cleavage, and thus the rate of fluorescence increase.
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., based on the p17/p24 cleavage site)
-
Assay Buffer (e.g., 100 mM CH3COONa, pH 4.7, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 5% DMSO, 0.5 mg/mL BSA)
-
"this compound" and other test compounds
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
DMSO (for dissolving compounds)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of approximately 330/450 nm or 490/520 nm, depending on the substrate.[2][3]
Experimental Workflow
Caption: Experimental workflow for fluorometric screening of HIV-1 protease inhibitors.
Detailed Protocol
-
Reagent Preparation:
-
Prepare a stock solution of recombinant HIV-1 protease (e.g., 20-200 ng/µL) in an appropriate dilution buffer.[3][4]
-
Prepare a stock solution of the fluorogenic substrate (e.g., 2 µM) in assay buffer.[3]
-
Prepare stock solutions of "this compound" and other test compounds in DMSO. Further dilute to the desired concentrations in assay buffer.
-
Prepare a stock solution of the positive control inhibitor (e.g., 1 mM Pepstatin A in DMSO).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the following to the respective wells:
-
Enzyme Control (EC): 10 µL of assay buffer.
-
Inhibitor Control (IC): 10 µL of the positive control inhibitor solution.
-
Test Compound (S): 10 µL of the test compound solution.
-
-
Add 80 µL of the HIV-1 protease solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Data Analysis:
-
Determine the reaction rate (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HIV-1 Protease Signaling Pathway
HIV-1 protease plays a crucial role in the viral maturation process by cleaving the Gag and Gag-Pol polyproteins. This process is essential for the formation of a mature and infectious virion.
Caption: Role of HIV-1 Protease in viral maturation and its inhibition.
Conclusion
The fluorometric assay described provides a robust and efficient method for screening and characterizing inhibitors of HIV-1 protease. This protocol can be readily adapted for high-throughput screening campaigns to identify novel antiretroviral agents. The data presented for "this compound" and other inhibitors demonstrate the utility of this assay in quantifying the potency of potential drug candidates.
References
Application Notes and Protocols for HIV-1 Protease-IN-7 in Viral Maturation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
HIV-1 maturation is a critical, late-stage event in the viral lifecycle, where the virus transforms from a non-infectious, immature particle into a mature, infectious virion.[1][2] This process is orchestrated by the HIV-1 protease (PR), a viral enzyme that cleaves the Gag and Gag-Pol polyproteins at specific sites.[3][4][5] The cleavage of these polyproteins leads to a dramatic morphological rearrangement within the virion, including the formation of the characteristic conical capsid core that encases the viral RNA genome and essential enzymes.[1][6][7] Inhibition of HIV-1 protease blocks this maturation process, resulting in the production of non-infectious viral particles, making it a key target for antiretroviral therapy.[2][3][5][8]
HIV-1 Protease-IN-7 is a potent, next-generation, non-peptidic competitive inhibitor of the HIV-1 protease. It is designed to fit within the substrate envelope of the protease active site, mimicking the transition state of the natural substrate. This application note provides an overview of this compound and detailed protocols for its use in studying HIV-1 viral maturation.
Mechanism of Action
This compound functions as a competitive inhibitor of the HIV-1 protease.[9] The HIV-1 protease is a dimeric aspartyl protease, with each monomer contributing a catalytic aspartate residue (Asp25) to the active site.[10][11][12][13] The inhibitor binds with high affinity to the active site, preventing the binding and subsequent cleavage of the Gag and Gag-Pol polyprotein substrates.[3][8] This blockade of proteolytic activity halts the viral maturation process, leading to the release of immature, non-infectious virions.[2][5]
Caption: Mechanism of HIV-1 maturation and inhibition by this compound.
Quantitative Data
The potency of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data for this inhibitor against wild-type and common drug-resistant HIV-1 strains.
Table 1: In Vitro Efficacy of this compound
| Parameter | Wild-Type HIV-1 (NL4-3) | Multi-Drug Resistant Strain (I84V, I50V/A71V) |
| EC50 (nM) | 9.4 | 36.6 |
| CC50 (µM) in CEM-SS cells | >100 | >100 |
| Therapeutic Index (CC50/EC50) | >10638 | >2732 |
Table 2: Enzymatic Inhibition of HIV-1 Protease by this compound
| Parameter | Wild-Type Protease | I84V Resistant Protease | I50V/A71V Resistant Protease |
| Ki (pM) | < 5 | 15 | 25 |
| IC50 (nM) | 0.5 | 2.1 | 3.5 |
Experimental Protocols
Detailed methodologies for key experiments to study the effect of this compound on viral maturation are provided below.
Protocol 1: Western Blot Analysis of Gag Processing
This protocol is used to assess the extent of Gag polyprotein cleavage in the presence of this compound.
Caption: Workflow for Western Blot analysis of Gag processing.
Materials:
-
HEK293T cells
-
HIV-1 proviral DNA (e.g., pNL4-3)
-
Transfection reagent
-
This compound
-
RIPA lysis buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (e.g., mouse anti-HIV-1 p24)
-
HRP-conjugated secondary antibody (e.g., anti-mouse IgG)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells in 10 cm dishes. Transfect the cells with HIV-1 proviral DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or a vehicle control (DMSO).
-
Virus Harvesting: After 48 hours of treatment, collect the cell culture supernatant. Clarify the supernatant by low-speed centrifugation to remove cell debris.
-
Ultracentrifugation: Pellet the viral particles from the clarified supernatant by ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C).
-
Lysis and Quantification: Resuspend the viral pellet in RIPA lysis buffer. Determine the total protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p24) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for the unprocessed Gag precursor (p55) and the mature capsid protein (p24). An increase in the p55/p24 ratio indicates inhibition of Gag processing.
Protocol 2: Transmission Electron Microscopy (TEM) of Viral Particles
This protocol allows for the visualization of viral particle morphology to assess maturation status.
Materials:
-
HEK293T cells transfected with HIV-1 proviral DNA and treated with this compound (as in Protocol 1)
-
Phosphate-buffered saline (PBS)
-
2.5% glutaraldehyde in 0.1 M cacodylate buffer
-
1% osmium tetroxide
-
Uranyl acetate and lead citrate for staining
-
Resin for embedding
Procedure:
-
Cell Preparation: Culture and treat cells as described in Protocol 1.
-
Fixation: Gently wash the cells with PBS and then fix them with 2.5% glutaraldehyde in 0.1 M cacodylate buffer for 2 hours at room temperature.
-
Post-fixation: Post-fix the cells with 1% osmium tetroxide for 1 hour.
-
Dehydration and Embedding: Dehydrate the cells through a graded series of ethanol concentrations and then embed them in resin.
-
Sectioning and Staining: Cut ultrathin sections (70-90 nm) and mount them on copper grids. Stain the sections with uranyl acetate and lead citrate.
-
Imaging: Examine the sections using a transmission electron microscope.
-
Analysis: Capture images of viral particles budding from the cell surface and in the extracellular space. Immature particles will have a thick, electron-dense Gag layer beneath the viral envelope, while mature virions will display a condensed, conical core. Quantify the percentage of mature, immature, and aberrant virions for each treatment condition.
Protocol 3: In Vitro Protease Activity Assay (Fluorometric)
This protocol measures the direct inhibitory effect of this compound on recombinant HIV-1 protease activity.
Caption: Workflow for in vitro fluorometric protease activity assay.
Materials:
-
HIV-1 Protease Inhibitor Screening Kit (Fluorometric), such as Abcam ab211106 or similar.
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease substrate
-
Assay buffer
-
This compound
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare reagents as per the kit manufacturer's instructions. This typically involves diluting the enzyme, substrate, and preparing serial dilutions of this compound.
-
Plate Layout:
-
Blank: Assay buffer only.
-
Negative Control: Enzyme and substrate without inhibitor.
-
Positive Control: Enzyme, substrate, and a known protease inhibitor (e.g., Pepstatin A).
-
Test Wells: Enzyme, substrate, and varying concentrations of this compound.
-
-
Assay Protocol:
-
Add the inhibitor dilutions or controls to the appropriate wells.
-
Add the prepared HIV-1 Protease enzyme solution to all wells except the blank.
-
Incubate for 15 minutes at room temperature.
-
Add the HIV-1 Protease substrate solution to all wells to initiate the reaction.
-
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity in kinetic mode for 1-3 hours at 37°C, with excitation at ~330 nm and emission at ~450 nm.
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a highly potent inhibitor of HIV-1 maturation. The protocols outlined in this application note provide robust methods for characterizing its effects on Gag polyprotein processing, viral morphology, and enzymatic activity. These studies are crucial for the preclinical and clinical development of new antiretroviral agents targeting HIV-1 maturation.
References
- 1. Exploring HIV-1 Maturation: A New Frontier in Antiviral Development [mdpi.com]
- 2. HIV-1 Maturation: Lessons Learned from Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 4. HIV-1 Assembly, Budding, and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Mediated Maturation of HIV: Inhibitors of Protease and the Maturation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Study of HIV-1 Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induced Maturation of Human Immunodeficiency Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Drug Reprofiling to Identify Potential HIV-1 Protease Inhibitors [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. proteopedia.org [proteopedia.org]
- 12. researchgate.net [researchgate.net]
- 13. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application of a Novel HIV-1 Protease Inhibitor in Preclinical Studies
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins.[1][2][3][4] This process is essential for the production of infectious virions.[1][3][5] Inhibition of HIV-1 protease is a well-established therapeutic strategy, with numerous FDA-approved protease inhibitors (PIs) forming the backbone of highly active antiretroviral therapy (HAART).[6][7] This document outlines the preclinical application and evaluation of a novel, potent HIV-1 protease inhibitor, herein referred to as a representative inhibitor, for researchers, scientists, and drug development professionals.
Mechanism of Action
HIV-1 protease is an aspartic protease that functions as a homodimer.[1][6][7] The active site is formed at the dimer interface and contains a conserved catalytic triad (Asp-Thr-Gly).[1][8] The representative inhibitor is a peptidomimetic compound designed to bind with high affinity to the active site of the HIV-1 protease, mimicking the transition state of the natural substrate.[1][7] This binding competitively inhibits the enzyme, preventing the processing of viral polyproteins and resulting in the production of immature, non-infectious viral particles.[1][3]
Data Presentation
Quantitative data for the representative HIV-1 protease inhibitor are summarized below. For comparison, data for several well-established PIs are also included.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Assay Type | IC50 (nM) | EC50 (nM) |
| Representative Inhibitor | HIV-1 Protease | Fluorometric | 0.5 | 10 |
| Saquinavir | HIV-1 Protease | Cell-based | - | 37.7[6] |
| Ritonavir | HIV-1 Protease | Cell-based | - | - |
| Indinavir | HIV-1 Protease | Cell-based | - | - |
| Darunavir | HIV-1 Protease | Cell-based | - | - |
Table 2: Antiviral Activity against Resistant Strains
| Compound | Resistant Mutant | Fold Change in EC50 |
| Representative Inhibitor | L90M | 2.5 |
| Representative Inhibitor | G48V | 3.1 |
| Representative Inhibitor | I84V | 4.0 |
| Saquinavir | L90M, G48V | >10[9] |
| Indinavir | V82A | >10 |
Experimental Protocols
HIV-1 Protease Inhibitor Screening (Fluorometric Assay)
This protocol is adapted from commercially available kits for the high-throughput screening of HIV-1 protease inhibitors.
Materials:
-
HIV-1 Protease Assay Buffer
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Substrate (fluorogenic)
-
Representative Inhibitor (and other test compounds)
-
Pepstatin A (positive control inhibitor)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the representative inhibitor and control compounds in DMSO.
-
In a 96-well plate, add 2 µL of each compound dilution.
-
Prepare the HIV-1 Protease solution by diluting the enzyme in the assay buffer.
-
Add 80 µL of the HIV-1 Protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the HIV-1 Protease Substrate solution by diluting the substrate in the assay buffer.
-
Add 10 µL of the substrate solution to each well to initiate the reaction.
-
Immediately measure the fluorescence intensity at regular intervals for 30-60 minutes using a plate reader (Excitation/Emission = 330/450 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value by fitting the data to a dose-response curve.
Cell-Based Antiviral Assay
This protocol measures the ability of the representative inhibitor to suppress HIV-1 replication in a cell culture model.
Materials:
-
MT-4 cells (or other susceptible human T-cell line)
-
HIV-1 laboratory strain (e.g., NL4-3)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Representative Inhibitor
-
Positive control inhibitor (e.g., Darunavir)
-
Cell viability reagent (e.g., MTT or CellTiter-Glo)
-
96-well cell culture plates
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of the representative inhibitor and control compounds in culture medium.
-
Add the compound dilutions to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.
-
Assess cell viability using a suitable reagent. The cytopathic effect of the virus will lead to cell death, which is prevented by an effective inhibitor.
-
Calculate the percent protection for each compound concentration and determine the EC50 value.
-
In parallel, assess the cytotoxicity of the compounds on uninfected cells to determine the CC50 value.
-
Calculate the Selectivity Index (SI = CC50/EC50).
Drug Resistance Profiling
This protocol is used to select for and characterize HIV-1 variants with reduced susceptibility to the representative inhibitor.
Materials:
-
Susceptible T-cell line
-
Wild-type HIV-1
-
Representative Inhibitor
-
Cell culture medium and supplies
-
DNA sequencing reagents and equipment
Procedure:
-
Culture HIV-1-infected cells in the presence of a sub-optimal concentration of the representative inhibitor.
-
Monitor viral replication (e.g., by measuring p24 antigen in the supernatant).
-
When viral breakthrough is observed, harvest the virus and use it to infect fresh cells with an increased concentration of the inhibitor.
-
Repeat this process for several passages.
-
Once a resistant viral population is established, isolate the viral RNA and reverse transcribe it to cDNA.
-
Amplify the protease-encoding region of the pol gene by PCR.
-
Sequence the PCR product to identify mutations associated with resistance.
-
Perform site-directed mutagenesis to introduce the identified mutations into a wild-type proviral DNA clone.
-
Generate recombinant viruses and determine their susceptibility to the representative inhibitor in the cell-based antiviral assay to confirm the resistance phenotype.
Visualizations
Caption: HIV-1 life cycle and the inhibitory action of a protease inhibitor.
Caption: Preclinical evaluation workflow for a novel HIV-1 protease inhibitor.
Caption: CARD8 inflammasome activation by HIV-1 protease.[10]
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. HIV-1 Protease: Structural Perspectives on Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and Kinetics of HIV-1 Protease Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluating the potency of HIV-1 protease drugs to combat resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Human Immunodeficiency Virus Type 1 Protease Inhibitors against the Initial Autocleavage in Gag-Pol Polyprotein Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beyond Inhibition: A Novel Strategy of Targeting HIV-1 Protease to Eliminate Viral Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pyridinone-Based HIV-1 Integrase Inhibitors as Tool Compounds in HIV Research
Disclaimer: Initial searches for a specific compound designated "HIV-1 protease-IN-7" did not yield any publicly available information. Further investigation suggests a likely misnomer for "HIV-1 integrase inhibitor 7," a compound containing a 2-amino-3-cyanopyridine core. Due to the limited specific data on "HIV-1 integrase inhibitor 7," this document provides a comprehensive overview and detailed protocols for a well-characterized class of HIV-1 integrase inhibitors with a related pyridinone scaffold. These compounds serve as excellent tool compounds for studying HIV-1 integrase function and for the development of novel antiretroviral therapies.
Introduction to Pyridinone-Based HIV-1 Integrase Inhibitors
Pyridinone-containing compounds represent a significant class of allosteric HIV-1 integrase inhibitors (ALLINIs). Unlike catalytic site inhibitors, these molecules bind to a different site on the integrase enzyme, specifically at the interface of the catalytic core domains within the integrase tetramer. This binding event does not block the enzyme's active site but rather induces a conformational change that leads to the hyper-multimerization of integrase tetramers. This aggregation of integrase prevents its proper function during viral maturation, leading to the production of non-infectious virions with mislocalized ribonucleoprotein complexes.[1] Their unique mechanism of action makes them valuable tools for studying the late stages of the HIV-1 replication cycle and for investigating novel therapeutic strategies, particularly against viral strains resistant to traditional integrase strand transfer inhibitors (INSTIs).[1]
Data Presentation
The following tables summarize quantitative data for representative pyridinone-based HIV-1 integrase inhibitors, illustrating their potency in biochemical and cell-based assays.
Table 1: In Vitro Inhibitory Activity of Representative Pyridinone-Based HIV-1 Integrase Inhibitors
| Compound ID | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| KF116 | HIV-1 Integrase | Strand Transfer | ~7 (EC50 in cells) | Raltegravir | ~70 |
| Compound 59 | HIV-1 Integrase | Strand Transfer | 67 (EC50 in cells) | N/A | N/A |
| Compound 60 | HIV-1 Integrase | Strand Transfer | 32 (EC50 in cells) | N/A | N/A |
Note: Data for KF116 is presented as EC50 from cell-based assays, which is a common measure for ALLINIs. Data for compounds 59 and 60 are from a study on 2-pyridinone core inhibitors.[2]
Table 2: Antiviral Activity of Representative Pyridinone-Based HIV-1 Integrase Inhibitors
| Compound ID | Cell Line | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| KF116 | MT-4 | HIV-1 Replication | ~7 | >10 | >1428 |
| Compound 59 | MT-4 | HIV-1 Replication | 67 | >20 | >298 |
| Compound 60 | MT-4 | HIV-1 Replication | 32 | >20 | >625 |
Note: The selectivity index is a critical measure of a compound's therapeutic window.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the use of pyridinone-based HIV-1 integrase inhibitors as research tools.
Protocol 1: HIV-1 Integrase Strand Transfer Assay (Biochemical)
This assay biochemically assesses the ability of a compound to inhibit the strand transfer activity of recombinant HIV-1 integrase.
Materials:
-
Recombinant HIV-1 Integrase
-
Oligonucleotide mimicking the viral DNA LTR end (donor substrate), often labeled (e.g., with biotin or a fluorophore)
-
Oligonucleotide mimicking the target host DNA (acceptor substrate)
-
Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MnCl₂ or MgCl₂, 1 mM DTT
-
Test compound (e.g., a pyridinone inhibitor) dissolved in DMSO
-
Control inhibitor (e.g., Raltegravir)
-
96-well plates
-
Detection system (e.g., ELISA-based for biotin-labeled DNA or fluorescence plate reader)
Procedure:
-
Prepare the reaction mixture by combining the assay buffer, recombinant HIV-1 integrase, and the labeled donor substrate DNA in each well of a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include wells with a known inhibitor as a positive control and DMSO alone as a negative control.
-
Incubate the plate for 15-30 minutes at 37°C to allow the compound to bind to the integrase.
-
Initiate the strand transfer reaction by adding the acceptor substrate DNA to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Stop the reaction (e.g., by adding EDTA).
-
Detect the product of the strand transfer reaction. For an ELISA-based detection, this involves capturing the biotin-labeled donor DNA that has been integrated into a plate coated with a capture molecule for the acceptor DNA, followed by detection with streptavidin-HRP.
-
Measure the signal (e.g., absorbance or fluorescence) and calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Single-Round HIV-1 Infectivity Assay (Cell-Based)
This assay measures the ability of a compound to inhibit HIV-1 replication in a single round of infection using a reporter virus.
Materials:
-
HEK293T cells (for virus production)
-
Target cells (e.g., TZM-bl or MT-4 cells)
-
HIV-1 based lentiviral vector encoding a reporter gene (e.g., Luciferase or GFP) and a packaging plasmid.
-
Transfection reagent
-
Test compound dissolved in DMSO
-
Control inhibitor (e.g., a known INSTI or ALLINI)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Luciferase assay reagent or flow cytometer for GFP detection
Procedure:
-
Virus Production: Co-transfect HEK293T cells with the HIV-1 vector and packaging plasmids using a suitable transfection reagent.
-
After 48-72 hours, harvest the viral supernatant and filter it through a 0.45 µm filter.
-
Infection: Seed target cells in a 96-well plate.
-
Pre-treat the target cells with various concentrations of the test compound for 1-2 hours. Include positive and negative controls.
-
Add the viral supernatant to the cells.
-
Incubate for 48-72 hours to allow for infection and reporter gene expression.
-
Detection:
-
For a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.
-
For a GFP reporter, harvest the cells and quantify the percentage of GFP-positive cells using a flow cytometer.
-
-
Calculate the percent inhibition of infection for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.
Materials:
-
Target cells (the same as used in the infectivity assay)
-
Test compound dissolved in DMSO
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo)
-
96-well plates
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed target cells in a 96-well plate at the same density as in the infectivity assay.
-
Add the test compound at the same concentrations used in the infectivity assay.
-
Incubate the cells for the same duration as the infectivity assay (e.g., 48-72 hours).
-
Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent cell viability for each compound concentration relative to the DMSO control.
-
Determine the 50% cytotoxic concentration (CC50) value by plotting the percent viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the mechanism of action of pyridinone-based allosteric HIV-1 integrase inhibitors and a typical experimental workflow.
Caption: Mechanism of action of pyridinone-based allosteric HIV-1 integrase inhibitors.
Caption: Experimental workflow for characterizing pyridinone-based HIV-1 integrase inhibitors.
References
Application Notes and Protocols for Evaluating the Antiviral Activity of HIV-1 Protease-IN-7
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive guide for the experimental design and evaluation of "HIV-1 protease-IN-7," a novel dual-target inhibitor of HIV-1 protease and integrase. These protocols are designed to deliver robust and reproducible data for assessing the compound's potency, selectivity, and cytotoxicity. The methodologies cover biochemical assays to determine enzymatic inhibition and cell-based assays to evaluate antiviral efficacy in a cellular context.
HIV-1 protease and integrase are critical enzymes in the viral replication cycle.[1][2] Protease is responsible for cleaving viral polyproteins into mature, functional proteins, a crucial step for virion maturation.[1][3] Integrase facilitates the insertion of the viral DNA into the host cell's genome, a key step for establishing a productive infection.[1][2] Dual inhibition of both enzymes presents a promising therapeutic strategy to combat HIV-1 infection and potentially overcome drug resistance.
Biochemical Assays: Determining Enzymatic Inhibition
Biochemical assays are essential for quantifying the direct inhibitory effect of this compound on its target enzymes.
HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic substrate. The principle is based on Förster Resonance Energy Transfer (FRET), where a fluorescent donor and a quencher are part of the same peptide substrate. Cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.[4]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, for example, 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol.
-
HIV-1 Protease: Reconstitute recombinant HIV-1 protease in the assay buffer to a final concentration of 100 nM.
-
FRET Substrate: Prepare a stock solution of a commercially available HIV-1 protease FRET substrate (e.g., based on the HiLyte Fluor™488/QXL™520 pair) in DMSO.[4] Dilute the substrate in the assay buffer to a working concentration of 2 µM.
-
This compound: Prepare a serial dilution of the compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 10 µL of the diluted this compound to each well.
-
Add 80 µL of the HIV-1 protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the FRET substrate solution to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 490/520 nm for HiLyte Fluor™488/QXL™520) in a kinetic mode for 60 minutes at 37°C.[4]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the fluorescence kinetic curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
-
HIV-1 Integrase Inhibition Assay (Strand Transfer)
This assay quantifies the inhibition of the strand transfer step of HIV-1 integration. The assay typically uses a donor DNA substrate representing the viral DNA end and a target DNA representing the host DNA. Inhibition of the strand transfer reaction is measured by a decrease in the integrated product.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Prepare a reaction buffer, for example, 20 mM HEPES, pH 7.5, 10 mM MgCl₂, 5 mM DTT, and 10% glycerol.
-
HIV-1 Integrase: Reconstitute recombinant HIV-1 integrase in the assay buffer to a final concentration of 200 nM.
-
Donor Substrate: Use a biotin-labeled double-stranded oligonucleotide corresponding to the HIV-1 U5 LTR end.
-
Target Substrate: Use a labeled (e.g., with a specific tag for antibody detection) double-stranded target DNA.
-
This compound: Prepare a serial dilution of the compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations.
-
-
Assay Procedure (based on a commercial kit format):
-
Coat a streptavidin-coated 96-well plate with the biotinylated donor substrate.
-
Add the HIV-1 integrase enzyme to the wells and incubate to allow binding to the donor DNA.
-
Wash the wells to remove unbound integrase.
-
Add the diluted this compound to the wells and incubate for 15 minutes at 37°C.
-
Add the labeled target DNA to initiate the strand transfer reaction and incubate for 60 minutes at 37°C.
-
Wash the wells to remove unintegrated target DNA.
-
Add an antibody conjugate (e.g., HRP-labeled) that specifically binds to the tag on the target DNA.
-
Add a colorimetric substrate (e.g., TMB) and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the reduction in the colorimetric signal compared to the no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Data Presentation: Biochemical Assays
| Parameter | HIV-1 Protease | HIV-1 Integrase |
| IC₅₀ (nM) | [Insert Value] | [Insert Value] |
Caption: Table 1. Inhibitory activity of this compound against recombinant HIV-1 protease and integrase enzymes.
Cell-Based Assays: Evaluating Antiviral Efficacy and Cytotoxicity
Cell-based assays are crucial for determining the antiviral activity of this compound in a more physiologically relevant context and for assessing its safety profile.
Antiviral Activity Assay (TZM-bl Reporter Gene Assay)
This assay utilizes TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter.[5][6] Upon infection with HIV-1, the viral Tat protein activates the LTR, leading to the expression of luciferase. The antiviral activity is measured as a reduction in luciferase activity.
Protocol:
-
Cell Culture and Virus Preparation:
-
Culture TZM-bl cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
-
Prepare a stock of a laboratory-adapted HIV-1 strain (e.g., NL4-3) and determine its 50% tissue culture infectious dose (TCID₅₀).
-
-
Assay Procedure:
-
Seed TZM-bl cells in a 96-well white, flat-bottom plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the diluted compound.
-
Add HIV-1 (at a pre-determined multiplicity of infection, e.g., 0.1) to the wells.
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of viral replication relative to the untreated virus control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the 50% effective concentration (EC₅₀) from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7] It is used to determine the concentration of the compound that is toxic to the host cells.
Protocol:
-
Cell Culture:
-
Seed TZM-bl cells (or another relevant cell line, such as MT-4 or PBMCs) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the diluted compound.
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48 hours) at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the 50% cytotoxic concentration (CC₅₀) from the dose-response curve.
-
Data Presentation: Cell-Based Assays
| Parameter | Value (µM) |
| EC₅₀ | [Insert Value] |
| CC₅₀ | [Insert Value] |
| Selectivity Index (SI = CC₅₀/EC₅₀) | [Insert Value] |
Caption: Table 2. Antiviral efficacy and cytotoxicity of this compound in TZM-bl cells.
Visualizations
HIV-1 Replication Cycle and Targets of this compound
Caption: HIV-1 replication cycle with the points of inhibition by this compound.
Experimental Workflow for Antiviral Activity Assessment
Caption: Workflow for the biochemical and cell-based evaluation of this compound.
References
- 1. niaid.nih.gov [niaid.nih.gov]
- 2. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eurogentec.com [eurogentec.com]
- 5. researchgate.net [researchgate.net]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of HIV-1 Protease-IN-7
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins.[1] This cleavage is essential for the production of infectious virions. As such, HIV-1 protease is a prime target for antiretroviral therapy, and the development of potent inhibitors is a key strategy in combating HIV/AIDS.[2] "HIV-1 protease-IN-7" is a novel investigational inhibitor targeting this enzyme. Determining its 50% inhibitory concentration (IC50) is a crucial step in evaluating its potency and potential as a therapeutic agent.[3] These application notes provide detailed protocols for both enzymatic and cell-based assays to accurately measure the IC50 of "this compound".
Principle of IC50 Determination
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific biological target, in this case, HIV-1 protease, by 50%.[3] This value is a standard measure of inhibitor potency. The IC50 can be determined through in vitro enzymatic assays that measure the direct inhibition of purified HIV-1 protease, or through cell-based assays that assess the inhibitor's efficacy in the context of a living cell, which can account for factors like cell permeability and toxicity.[4]
Enzymatic Assay: Fluorometric Method
This protocol describes a fluorometric in vitro assay to determine the IC50 of "this compound" against purified, recombinant HIV-1 protease. The assay utilizes a synthetic peptide substrate that is quenched until cleaved by the protease, releasing a fluorescent signal.
Experimental Protocol
1. Materials and Reagents:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer (e.g., 25 mM MES, pH 5.6, 200 mM NaCl, 5% DMSO, 5% glycerol, 0.0002% Triton X-100, and 1 mM DTT)[5]
-
"this compound" (stock solution in DMSO)
-
Positive Control Inhibitor (e.g., Pepstatin A)[6]
-
96-well black microplates
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)[6]
2. Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of "this compound" in Assay Buffer. A typical concentration range to test would be from 0.001 µM to 600 µM.[5] Also, prepare dilutions of the positive control inhibitor.
-
Set up Reaction Wells: [6]
-
Sample Wells (S): 10 µL of diluted "this compound".
-
Inhibitor Control (IC): 10 µL of a known inhibitor like Pepstatin A.
-
Enzyme Control (EC): 10 µL of Assay Buffer (represents 100% enzyme activity).
-
Solvent Control (Optional): 10 µL of the highest concentration of DMSO used in the sample wells.
-
-
Pre-incubation: Add 80 µL of diluted HIV-1 Protease solution (e.g., 25 nM final concentration) to each well.[5] Mix and incubate the plate at room temperature for 15 minutes.[6]
-
Initiate Reaction: Add 10 µL of the HIV-1 Protease Substrate solution (e.g., 30 µM final concentration) to each well to start the reaction.[5][6]
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of 330 nm and an emission wavelength of 450 nm for 1-3 hours at 37°C.[6]
3. Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percent inhibition for each concentration of "this compound" using the following formula: % Inhibition = [1 - (Rate_Sample / Rate_EnzymeControl)] * 100[3]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[4]
Data Presentation
| Compound | IC50 (µM) | Hill Slope |
| This compound | [Determined Value] | [Determined Value] |
| Pepstatin A (Control) | ~1.6[6] | ~1.0 |
Cell-Based Assay: HIV-1 Replication Inhibition
This protocol outlines a cell-based assay to measure the IC50 of "this compound" by quantifying the inhibition of HIV-1 replication in a susceptible cell line. The MTT assay, which measures cell viability, is a common method to assess the cytopathic effect of the virus.[7]
Experimental Protocol
1. Materials and Reagents:
-
MT-4 cells (or other suitable CD4+ T-cell line)
-
HIV-1 viral stock (e.g., IIIB strain)
-
RPMI 1640 medium supplemented with Fetal Calf Serum (FCS), penicillin, and streptomycin.[7]
-
"this compound" (stock solution in DMSO)
-
Positive Control Inhibitor (e.g., Lopinavir, Ritonavir)[7][8]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well clear microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (absorbance at 570 nm)
2. Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at an appropriate density.
-
Prepare Inhibitor Dilutions: Prepare serial dilutions of "this compound" and the control inhibitor in culture medium.
-
Infection and Treatment:
-
Add the diluted inhibitors to the respective wells.
-
Infect the cells with HIV-1 at a low multiplicity of infection (MOI), for example, 0.003.[7]
-
Include uninfected cell controls and infected, untreated controls.
-
-
Incubation: Incubate the plate for 5 days in a CO2 incubator.[9]
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization buffer to dissolve the formazan crystals. .
-
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell protection for each inhibitor concentration relative to the uninfected and infected controls.
-
Plot the percentage of protection against the logarithm of the inhibitor concentration.
-
Use non-linear regression analysis to fit the data to a dose-response curve and determine the IC50 value.[3]
Data Presentation
| Compound | Antiviral IC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | [Determined Value] | [Determined Value] | [Calculated Value] |
| Lopinavir (Control) | ~0.69 ng/mL (~1.1 nM)[8] | >100 | >90,000 |
| Ritonavir (Control) | ~4.0 ng/mL (~5.5 nM)[8] | >100 | >18,000 |
Mandatory Visualizations
HIV-1 Protease Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Broad-Based HIV-1 Protease Inhibitors From Combinatorial Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abcam.co.jp [abcam.co.jp]
- 7. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing HIV-1 Protease-IN-7 Solubility for Cell-Based Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 protease-IN-7. The focus is on overcoming solubility challenges to ensure reliable and reproducible results in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound (also referred to as compound 16 in some literature) is a potent and orally active inhibitor of the HIV-1 protease.[1] The HIV-1 protease is a critical enzyme for the lifecycle of the virus, as it cleaves newly synthesized polyproteins into mature, functional proteins essential for producing infectious virions.[2][3][4][5] Inhibition of this enzyme prevents viral maturation.[3]
Quantitative Data Summary for this compound:
| Parameter | Value | Reference |
| IC50 | 3.52 nM | [1] |
| EC50 | 37 nM | [1] |
| Administration Route | Oral | [1] |
Q2: I am observing precipitation of this compound when I add it to my cell culture medium. What is the likely cause?
A2: Precipitation upon addition to aqueous solutions like cell culture media is a common issue for poorly soluble compounds.[6][7] While this compound is described as orally active, this does not guarantee high solubility in aqueous media used for in vitro assays. The most common cause is that the compound is first dissolved in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), at a high concentration. When this stock solution is diluted into the aqueous cell culture medium, the final DMSO concentration may be too low to maintain the compound's solubility, causing it to precipitate.[8][9]
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of small molecule inhibitors for use in cell-based assays.[6][10][11] It is crucial to use anhydrous, high-purity DMSO to avoid compound degradation or precipitation issues that can arise from water absorption.[8]
Q4: How can I determine the optimal final DMSO concentration for my cell-based assay?
A4: The final concentration of DMSO in your cell culture medium should be high enough to maintain the solubility of this compound, but low enough to avoid cellular toxicity. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is essential to perform a vehicle control experiment to determine the maximum non-toxic concentration for your specific cell line. This involves treating cells with various concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) and assessing cell viability using a standard assay (e.g., MTT, trypan blue exclusion).
Troubleshooting Guide
Issue: Compound Precipitation in Cell Culture Medium
| Possible Cause | Troubleshooting Step | Detailed Protocol |
| Low final DMSO concentration. | Optimize the final DMSO concentration in your assay. | Protocol: DMSO Tolerance Assay 1. Seed your target cells in a 96-well plate at the desired density and allow them to adhere overnight. 2. Prepare serial dilutions of DMSO in your cell culture medium to achieve final concentrations ranging from 0.1% to 1.0%. 3. Replace the existing medium with the medium containing the different DMSO concentrations. Include a "no DMSO" control. 4. Incubate the cells for the same duration as your planned experiment (e.g., 24, 48, or 72 hours). 5. Assess cell viability using a standard method (e.g., MTT assay). 6. Determine the highest DMSO concentration that does not significantly impact cell viability. This will be your maximum allowable final DMSO concentration. |
| Improper dilution technique. | Use a serial dilution method in DMSO before adding to the aqueous medium. | Protocol: Serial Dilution of Stock Solution 1. Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). 2. Instead of diluting this stock directly into a large volume of medium, perform serial dilutions in 100% DMSO to get closer to your final desired concentrations. 3. From these intermediate DMSO stocks, perform the final dilution into the cell culture medium, ensuring the final DMSO concentration remains below the tolerated level. This minimizes the risk of the compound crashing out of solution.[9] |
| Compound has low intrinsic aqueous solubility. | Consider using formulation strategies to enhance solubility. | Protocol: Use of Solubilizing Excipients (Advanced) For compounds with very poor solubility, more advanced formulation techniques may be necessary. These are typically explored during later stages of drug development but can be adapted for in vitro work. 1. Co-solvents: Experiment with other biocompatible co-solvents in addition to DMSO, such as ethanol or polyethylene glycol (PEG), though their effects on cells must also be validated. 2. Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[12] Prepare a stock solution of the cyclodextrin in your medium and then add the DMSO stock of your compound. 3. Serum in Media: If your assay protocol allows, increasing the serum concentration in your cell culture medium can sometimes help to keep hydrophobic compounds in solution due to the presence of albumin and other proteins. |
Experimental Protocols
Protocol: Preparation of this compound for Cell-Based Assays
-
Prepare Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in high-purity, anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing or brief sonication in an ultrasound bath.[8]
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation or degradation.[6]
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.
-
For the final step, dilute the intermediate DMSO solutions directly into pre-warmed cell culture medium to achieve the desired final concentrations for your assay. The final DMSO concentration should not exceed the predetermined non-toxic level for your cells.
-
Visualizations
Caption: Experimental workflow for preparing and testing this compound in a cell-based assay.
Caption: Simplified signaling pathway showing the role of HIV-1 protease and its inhibition by this compound.
Caption: A logical troubleshooting workflow for addressing solubility issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: HIV-1 Protease Inhibitor-7 (IN-7)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the novel HIV-1 protease inhibitor, IN-7. The information is designed to address potential off-target effects and other experimental challenges in cellular models.
Frequently Asked Questions (FAQs)
Q1: What are the common off-target effects observed with HIV-1 protease inhibitors that I should be aware of when working with IN-7?
A1: While IN-7 is designed for high specificity to HIV-1 protease, researchers should be aware of potential off-target effects commonly associated with this class of inhibitors. These can include cytotoxicity, induction of apoptosis, and interference with cellular signaling pathways.[1][2][3] Long-term treatment with some HIV-1 protease inhibitors has been associated with metabolic side effects, though this is more relevant to clinical settings.[4][5]
Q2: I am observing unexpected levels of cell death in my experiments with IN-7. What could be the cause?
A2: Unexpected cell death could be due to several factors. Firstly, ensure that the concentration of IN-7 being used is within the recommended range. Exceeding the therapeutic concentration can lead to pro-apoptotic effects.[3] Secondly, the observed cytotoxicity could be an inherent off-target effect of the compound. Some HIV-1 protease inhibitors have been shown to induce caspase-dependent apoptosis.[1][2] It is also possible that the cell line you are using is particularly sensitive to this class of compounds.
Q3: How can I determine if the cell death I am observing is due to apoptosis?
A3: To determine if the observed cell death is apoptotic, you can perform several assays. A common starting point is a Caspase-3/7 activity assay. You can also perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to detect DNA fragmentation, a hallmark of apoptosis. Another method is Annexin V staining, which identifies the externalization of phosphatidylserine in apoptotic cells.
Q4: Are there any specific cellular signaling pathways known to be affected by HIV-1 protease inhibitors?
A4: Yes, several studies have shown that some HIV-1 protease inhibitors can modulate cellular signaling pathways. A key pathway to investigate is the Akt/PKB signaling pathway, which is involved in cell survival and metabolism.[1][2] Some inhibitors have been found to suppress Akt activity, leading to apoptosis.[1][2] Additionally, the expression of HIV-1 protease itself can induce apoptosis through the mitochondrial pathway by cleaving host cell proteins.[6] While IN-7 is an inhibitor, it is worth considering if it has any downstream effects on these pathways.
Troubleshooting Guides
Issue 1: High background or false positives in cell-based protease activity assays.
-
Possible Cause: The reporter system used in the assay may be unstable or "leaky," leading to a signal in the absence of true protease inhibition.
-
Troubleshooting Steps:
-
Run proper controls: Always include a negative control (vehicle-treated cells) and a positive control (a well-characterized HIV-1 protease inhibitor).
-
Optimize reporter construct: If using a transient expression system for a reporter like GFP-PR, optimize the amount of plasmid DNA used for transfection to minimize basal expression.[7]
-
Validate with a secondary assay: Confirm hits from a primary screen with a different assay format, for example, an in vitro enzymatic assay using purified protease and a fluorogenic substrate.
-
Issue 2: Inconsistent results in cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding density, variations in compound concentration, or issues with the assay reagent.
-
Troubleshooting Steps:
-
Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.
-
Verify compound concentration: Prepare fresh dilutions of IN-7 for each experiment. If possible, verify the concentration and purity of your stock solution.
-
Check assay reagents: Ensure that the cytotoxicity assay reagents (e.g., MTT, CellTiter-Glo®) are within their expiration date and have been stored correctly. Include a positive control for cytotoxicity (e.g., staurosporine) to confirm the assay is working.
-
Consider the cell type: Different cell types can have varying sensitivities to protease inhibitors.[8]
-
Issue 3: Difficulty in interpreting off-target signaling pathway data (e.g., Western Blots for Akt phosphorylation).
-
Possible Cause: High variability in protein expression or phosphorylation levels, or suboptimal antibody performance.
-
Troubleshooting Steps:
-
Optimize experimental conditions: Perform a time-course and dose-response experiment with IN-7 to identify the optimal time point and concentration for observing changes in protein phosphorylation.
-
Use appropriate controls: Include positive and negative controls for pathway activation (e.g., growth factor stimulation for the Akt pathway).
-
Validate antibodies: Ensure your primary antibodies are specific and validated for the application. Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Quantify band intensity: Use densitometry software to quantify Western blot band intensities for a more objective analysis.
-
Quantitative Data Summary
The following tables summarize toxicity data for several well-characterized HIV-1 protease inhibitors in various cellular models. This data can serve as a benchmark when evaluating the off-target effects of IN-7.
Table 1: Cytotoxicity of HIV-1 Protease Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Assay | Concentration Range (µM) | Observed Toxicity | Reference |
| Saquinavir | 3T3-L1 preadipocytes | Not Specified | 0 - 100 | Toxic | [8] |
| Ritonavir | 3T3-L1 preadipocytes | Not Specified | 0 - 100 | Toxic | [8] |
| Amprenavir | 3T3-L1 preadipocytes | Not Specified | 0 - 100 | Toxic | [8] |
| Indinavir | 3T3-L1 preadipocytes | Not Specified | 0 - 100 | Not Toxic | [8] |
| Saquinavir | L6 myoblasts | Not Specified | 0 - 100 | Toxic | [8] |
| Ritonavir | L6 myoblasts | Not Specified | 0 - 100 | Toxic | [8] |
| Amprenavir | L6 myoblasts | Not Specified | 0 - 100 | Toxic | [8] |
| Indinavir | L6 myoblasts | Not Specified | 0 - 100 | Not Toxic | [8] |
| Saquinavir | L6 myotubes | Not Specified | 0 - 100 | Dose-dependent decrease in viability | [8] |
Table 2: Effect of HIV-1 Protease Inhibitors on Akt/PKB Kinase Activity
| Inhibitor | Effect on Akt/PKB Activity | Reference |
| Nelfinavir | Strong Inhibition | [1][2] |
| Ritonavir | Inhibition | [1][2] |
| Saquinavir | Inhibition | [1][2] |
| Atazanavir | Mild Effect | [1][2] |
| Lopinavir | Mild Effect | [1][2] |
| Darunavir | No Significant Effect | [1][2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of IN-7 (e.g., 0.1 to 100 µM) and appropriate controls (vehicle and a known cytotoxic compound). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.
Protocol 2: Western Blot for Akt Phosphorylation
-
Cell Lysis: After treatment with IN-7, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: Experimental workflow for profiling IN-7.
Caption: Apoptosis signaling pathways and potential HIV-1 PI intervention.
References
- 1. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 4. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. HIV-1 protease-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of human immunodeficiency virus-1 protease inhibitors on the toxicity of a variety of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to HIV-1 Protease-IN-7
Disclaimer: "HIV-1 protease-IN-7" is a hypothetical compound name. This technical support guide is based on established principles and data regarding resistance to HIV-1 protease inhibitors (PIs) and integrase strand transfer inhibitors (INSTIs). The information provided is intended for research purposes and should be adapted based on the specific characteristics of the compound .
This guide provides troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers in identifying and overcoming resistance to dual-target HIV-1 protease and integrase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of resistance to a dual protease/integrase inhibitor like this compound?
A1: Resistance to a dual-target inhibitor would likely arise from mutations in either the protease (PR) or integrase (IN) genes of HIV-1. These mutations can interfere with the binding of the inhibitor to its target enzyme. Resistance development is often a stepwise process, starting with primary mutations that directly reduce drug susceptibility, followed by secondary or compensatory mutations that can restore viral fitness.[1][2]
Q2: Which specific mutations should I be concerned about?
A2: For the protease target , mutations are often found near the substrate-binding cleft.[2] Key resistance-associated positions for existing PIs include L10, K20, L24, M46, F53, I54, L63, A71, V82, I84, and L90.[3] For the integrase target , common resistance pathways involve mutations at positions such as T66, E92, Y143, S147, Q148, and N155.[1][4][5] The specific mutations will depend on the chemical scaffold of this compound and its interaction with the enzymes.
Q3: What does the "genetic barrier to resistance" mean for this compound?
A3: The genetic barrier refers to the number of mutations required for a virus to lose susceptibility to a drug.[5] Some inhibitors, like darunavir (a PI) and dolutegravir (an INSTI), are considered to have a high genetic barrier, meaning multiple mutations are needed to confer significant resistance.[1][6] For a dual-target inhibitor, the genetic barrier could be theoretically higher if mutations are required in both target genes to overcome its effect.
Q4: How do I interpret the "fold change in IC50" from my phenotypic assay?
A4: The fold change in the 50% inhibitory concentration (IC50) is a measure of how much more inhibitor is required to block the replication of a mutant virus compared to the wild-type virus.[3] It is calculated by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus. A higher fold change indicates greater resistance. Clinical cutoffs are often established to correlate specific fold-change values with a reduced likelihood of therapeutic response.[7]
Q5: Can resistance develop outside of the primary target genes (protease and integrase)?
A5: Yes, though less common for PIs and INSTIs, resistance mechanisms involving mutations outside the primary target have been reported. For instance, some research suggests that mutations in the HIV-1 envelope (Env) protein can confer a form of resistance to INSTIs by altering the mode of cell-to-cell viral transmission.[8] Additionally, mutations in the Gag and Gag-Pol polyproteins can affect protease cleavage sites and contribute to PI resistance.[2]
Troubleshooting Guides
Issue 1: Unexpected Loss of this compound Efficacy in Cell Culture
-
Problem: A previously susceptible HIV-1 strain shows a significant increase in replication in the presence of this compound.
-
Possible Causes & Troubleshooting Steps:
-
Emergence of Resistant Variants: Continuous culture under drug pressure can select for resistant mutants.
-
Action: Isolate viral RNA from the culture supernatant. Perform genotypic sequencing of the protease and integrase genes to identify resistance-associated mutations.
-
-
Incorrect Inhibitor Concentration: The inhibitor may have degraded or been prepared incorrectly.
-
Action: Verify the concentration and integrity of your this compound stock solution using analytical methods like HPLC. Prepare fresh dilutions for each experiment.
-
-
Cell Line Issues: The cell line used may have developed characteristics that affect inhibitor uptake or metabolism.
-
Action: Test the inhibitor on a fresh, low-passage aliquot of the cell line. Ensure the cells are healthy and free of contamination.
-
-
Issue 2: Inconclusive Results from Genotypic Resistance Assay
-
Problem: Sequencing of the protease and/or integrase genes yields poor quality or ambiguous data.
-
Possible Causes & Troubleshooting Steps:
-
Low Viral Titer: The amount of viral RNA in the sample may be below the limit of detection for the assay. A plasma HIV-1 viral load of at least 1,000 copies/mL is generally recommended for reliable genotypic testing.[9]
-
Action: Confirm the viral load of your sample using a quantitative assay (e.g., qRT-PCR). If low, concentrate the virus from a larger volume of supernatant or plasma.
-
-
PCR Inhibition or Failure: Contaminants in the sample can inhibit the RT-PCR or PCR steps.
-
Action: Re-purify the viral RNA using a high-quality extraction kit. Optimize PCR conditions (e.g., annealing temperature, primer concentration).
-
-
Primer Mismatch: Mutations in the primer binding sites can lead to amplification failure.
-
Action: Design alternative or degenerate primers based on known HIV-1 sequence diversity.
-
-
Issue 3: High Background Signal in Fluorometric Protease Inhibition Assay
-
Problem: The negative control (no enzyme) or solvent control wells show high fluorescence, masking the true signal.
-
Possible Causes & Troubleshooting Steps:
-
Substrate Instability: The fluorogenic substrate may be degrading spontaneously.
-
Action: Prepare fresh substrate solution for each experiment. Protect the substrate from light and store it at the recommended temperature.
-
-
Compound Interference: The test compound itself may be fluorescent at the assay wavelengths.
-
Action: Run a control plate with the compound in assay buffer without the enzyme or substrate to measure its intrinsic fluorescence. If it interferes, consider alternative detection methods.
-
-
Contamination: Contamination with proteases (from serum in media, etc.) could cleave the substrate.
-
Action: Use sterile, nuclease-free water and reagents. Ensure all equipment is clean.
-
-
Quantitative Data Summary
The following tables summarize the in vitro activity of representative protease and integrase inhibitors against common resistant mutants. This data can serve as a benchmark for evaluating the resistance profile of this compound.
Table 1: Fold Change in IC50 for Protease Inhibitors Against Resistant HIV-1 Variants
| Mutation(s) | Lopinavir (LPV) Fold Change | Atazanavir (ATV) Fold Change | Darunavir (DRV) Fold Change |
|---|---|---|---|
| Wild-Type | 1.0 | 1.0 | 1.0 |
| V82A | 3.5 - 10 | 1.5 - 4 | < 2 |
| I54V | 5 - 15 | 2 - 6 | < 2 |
| M46I + I54V + V82A | 20 - 50 | 10 - 30 | 2 - 5 |
| L90M | 2 - 8 | > 20 | < 2 |
| Multiple PI Mutations | >44[3] | >70 | 5 - 20 |
(Data compiled from multiple sources and represent typical ranges. Actual values can vary by assay.)
Table 2: Fold Change in IC50 for Integrase Inhibitors Against Resistant HIV-1 Variants
| Mutation(s) | Raltegravir (RAL) Fold Change | Elvitegravir (EVG) Fold Change | Dolutegravir (DTG) Fold Change |
|---|---|---|---|
| Wild-Type | 1.0 | 1.0 | 1.0 |
| T66I | < 3 | 5 - 10 | < 2 |
| E92Q | < 3 | > 10 | < 2 |
| Y143R | > 10 | < 3 | < 2 |
| Q148H/K/R | 10 - 50 | > 50 | 2 - 5 |
| N155H | > 10 | ~30[10] | < 2 |
| G140S + Q148H | > 100 | > 100 | 5 - 20[11] |
(Data compiled from multiple sources and represent typical ranges. Actual values can vary by assay.)[1][4]
Experimental Protocols
Protocol 1: Genotypic Resistance Assay (Sanger Sequencing)
-
Viral RNA Extraction:
-
Collect plasma from an infected individual or supernatant from a cell culture.
-
Centrifuge to pellet virions (e.g., 23,500 x g for 1 hour at 4°C).[12]
-
Extract viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit) following the manufacturer's protocol.
-
-
RT-PCR:
-
Perform a one-step reverse transcription-polymerase chain reaction (RT-PCR) to convert viral RNA into cDNA and amplify the full-length protease gene (~297 bp) and the catalytic core domain of the integrase gene (~864 bp).
-
Use primers specific to conserved regions flanking these genes.
-
-
PCR Product Purification:
-
Run the PCR product on an agarose gel to verify the size of the amplicon.
-
Purify the DNA from the gel or directly from the PCR reaction using a PCR purification kit.
-
-
Sanger Sequencing:
-
Send the purified PCR product and sequencing primers (both forward and reverse) to a sequencing facility.
-
Ensure the viral load is sufficient, typically >1,000 copies/mL, for reliable results.[13]
-
-
Sequence Analysis:
-
Assemble the forward and reverse sequence reads to obtain a consensus sequence.
-
Align the patient-derived sequence with a wild-type reference sequence (e.g., HXB2).
-
Identify amino acid mutations. Use resources like the Stanford University HIV Drug Resistance Database to interpret the resistance implications of the identified mutations.
-
Protocol 2: Phenotypic Resistance Assay (Recombinant Virus Assay)
-
Amplify Patient PR and IN Genes:
-
Follow steps 1-2 from the Genotypic Resistance Assay protocol.
-
-
Create Recombinant Virus:
-
Ligate the amplified patient-derived PR and IN gene fragments into a proviral laboratory clone of HIV-1 that has had its corresponding genes deleted.[14]
-
This creates a plasmid encoding a recombinant virus that expresses the patient's protease and integrase enzymes.
-
-
Transfect and Harvest Virus:
-
Transfect a suitable cell line (e.g., HEK293T) with the recombinant plasmid to produce viral particles.
-
Harvest the virus-containing supernatant after 48-72 hours and determine the viral titer (e.g., by p24 antigen ELISA).
-
-
Drug Susceptibility Testing:
-
Seed target cells (e.g., TZM-bl or MT-4 cells) in a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a standardized amount of the recombinant virus.
-
Culture for 3-5 days.
-
-
Measure Viral Replication:
-
Quantify viral replication using an appropriate method, such as a luciferase reporter gene assay (for TZM-bl cells) or an MTS/MTT assay to measure virus-induced cytopathic effects.
-
Calculate the IC50 by plotting the percentage of inhibition versus the drug concentration. The result is reported as the fold change in IC50 relative to a wild-type reference virus.[7]
-
Visualizations
References
- 1. HIV-1 Integrase Inhibitor Resistance and Its Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to protease inhibitors - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of Genotypic Changes in Human Immunodeficiency Virus Protease That Correlate with Reduced Susceptibility to the Protease Inhibitor Lopinavir among Viral Isolates from Protease Inhibitor-Experienced Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Resistance against Integrase Strand Transfer Inhibitors and Relevance to HIV Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 8. Failure of integrase inhibitor-based regimens may be due to a completely novel form of resistance | aidsmap [aidsmap.com]
- 9. essentiahealth.testcatalog.org [essentiahealth.testcatalog.org]
- 10. HIV Drug Resistance Database [hivdb.stanford.edu]
- 11. 2022 Update of the Drug Resistance Mutations in HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human Immunodeficiency Virus Type 1 Drug Resistance Testing: a Comparison of Three Sequence-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Managing In Vitro Cytotoxicity of HIV-1 Protease Inhibitors
Disclaimer: Information regarding a specific compound designated "HIV-1 protease-IN-7" is not publicly available. This guide provides general strategies and troubleshooting advice applicable to researchers encountering in vitro cytotoxicity with HIV-1 protease inhibitors.
This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating the in vitro cytotoxicity of HIV-1 protease inhibitors.
Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with HIV-1 protease inhibitors.
| Problem | Potential Cause | Suggested Solution |
| High cell death at expected non-toxic concentrations | 1. Compound precipitation: The inhibitor may be coming out of solution at the tested concentration, forming aggregates that are toxic to cells. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 3. Cell line sensitivity: The specific cell line being used might be particularly sensitive to this class of compounds. | 1. Solubility assessment: Visually inspect the media for precipitation after adding the compound. Consider reformulating the compound or using a lower concentration. 2. Solvent control: Ensure the final solvent concentration is consistent across all wells and is at a level known to be non-toxic to the cells (typically <0.5%). Run a solvent-only control. 3. Cell line comparison: Test the compound on a different, less sensitive cell line if possible. |
| Inconsistent results between experiments | 1. Compound stability: The inhibitor may be unstable in the culture medium over the incubation period.[1][2] 2. Cell passage number: Higher passage numbers can lead to phenotypic changes and altered sensitivity. 3. Assay variability: Inherent variability in the cytotoxicity assay itself. | 1. Stability assessment: Evaluate the stability of the compound in your specific cell culture medium over time using analytical methods like HPLC. 2. Standardize cell passage: Use cells within a defined, low passage number range for all experiments. 3. Assay controls: Include positive and negative controls in every assay to monitor performance and normalize data. |
| High background in cytotoxicity assay | 1. Compound interference: The inhibitor may interfere with the assay chemistry (e.g., colorimetric or fluorometric readout). 2. Media components: Phenol red or other media components can interfere with certain assays.[3] | 1. Compound-only control: Run a control with the compound in cell-free media to check for direct interference with the assay reagents. 2. Use appropriate media: If interference is suspected, switch to a phenol red-free medium for the duration of the assay. |
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of cytotoxicity for HIV-1 protease inhibitors?
A1: While primarily designed to target the viral protease, these inhibitors can induce cytotoxicity through several off-target effects.[4] One major mechanism is the induction of apoptosis (programmed cell death).[5][6] This can be triggered by the cleavage of host cell proteins involved in apoptosis regulation, such as procaspase 8 and Bcl-2.[5] Some inhibitors have also been shown to interfere with mitochondrial function, which can lead to apoptosis.[6] Additionally, at high concentrations, off-target inhibition of cellular proteases like the proteasome can contribute to toxicity.[4]
Q2: How can I differentiate between specific anti-viral activity and general cytotoxicity?
A2: To distinguish between targeted anti-viral effects and non-specific cytotoxicity, it's crucial to determine the therapeutic index (TI). This is the ratio of the cytotoxic concentration 50 (CC50) to the effective concentration 50 (EC50). A higher TI indicates greater specificity. You should run parallel assays: one to measure the inhibition of viral replication (e.g., p24 antigen assay) and another to measure cell viability (e.g., MTT or LDH assay) using the same cell line and compound concentrations.
Q3: Are there formulation strategies to reduce the cytotoxicity of my HIV-1 protease inhibitor?
A3: Yes, formulation can play a significant role in reducing cytotoxicity. Encapsulating the inhibitor in a delivery vehicle like liposomes can mitigate its direct toxic effects on cells while maintaining its therapeutic activity.[7] This approach can also improve the inhibitor's solubility and stability.
Q4: What are some standard in vitro assays to quantify cytotoxicity?
A4: Several well-established assays can be used to measure cytotoxicity:
-
MTT Assay: Measures mitochondrial metabolic activity, an indicator of cell viability.[8]
-
LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
Trypan Blue Exclusion Assay: A simple method to count viable versus non-viable cells based on membrane integrity.[8]
-
ATP Assay: Quantifies the amount of ATP present, which correlates with the number of viable cells.
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the HIV-1 protease inhibitor in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells for untreated cells (negative control) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[8]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.[8]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released from damaged cells.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a maximum LDH release control by treating some wells with a lysis buffer.
-
Incubation: Incubate the plate for the desired duration.
-
Sample Collection: After incubation, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new plate containing the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the reaction plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum release control.
Visualizations
Experimental Workflow for Assessing and Reducing Cytotoxicity
Caption: Workflow for identifying and addressing in vitro cytotoxicity.
Simplified Apoptosis Pathway Potentially Induced by HIV-1 Protease Inhibitors
Caption: Potential off-target apoptosis induction by HIV-1 PIs.
References
- 1. The evolution of the HIV-1 protease folding stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural stability of the HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro screening of topical formulation excipients for epithelial toxicity in cancerous and non-cancerous cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HIV-1 Protease-IN-7 Interference in Fluorescence-Based Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering interference from the experimental compound "HIV-1 protease-IN-7" (IN-7) in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: We are observing an unexpected increase in fluorescence signal in our HIV-1 protease assay wells containing IN-7, even in the absence of the enzyme. What could be the cause?
A1: This issue is likely due to the intrinsic fluorescence of IN-7. Many chemical compounds possess fluorescent properties and will emit light upon excitation at specific wavelengths.[1][2][3] If the excitation and emission spectra of IN-7 overlap with those of your assay's fluorophore, it will lead to a false-positive signal.[1] We recommend running a spectral scan of IN-7 alone to determine its excitation and emission maxima.
Q2: Our fluorescence readings are lower than expected when IN-7 is present, suggesting potent inhibition. However, control experiments are inconsistent. Could this be an artifact?
A2: Yes, this could be an artifact known as fluorescence quenching. IN-7 may be absorbing the light emitted from the assay's fluorophore, leading to a decrease in the detected signal that is not due to enzymatic inhibition.[1] To investigate this, you can perform a control experiment where you add IN-7 to the reaction after the enzymatic reaction has been stopped. A decrease in fluorescence in this scenario would indicate quenching.
Q3: The fluorescence signal in our assay drifts over time when IN-7 is present. What could be causing this instability?
A3: Signal drift can be caused by several factors related to the photostability of IN-7 or its interaction with assay components. The compound itself may be photobleaching upon continuous excitation, leading to a decrease in its intrinsic fluorescence or its quenching effect over time. Alternatively, IN-7 might be chemically reacting with the fluorophore or other assay components, leading to a time-dependent change in fluorescence.
Q4: How can we differentiate between true inhibition of HIV-1 protease by IN-7 and assay interference?
A4: A multi-pronged approach is necessary.
-
Run proper controls: Include controls for IN-7's intrinsic fluorescence and quenching effects as described above.
-
Use an orthogonal assay: Confirm the inhibitory activity of IN-7 using a non-fluorescence-based method, such as an HPLC-based assay that directly measures substrate cleavage.[4]
-
Vary substrate and enzyme concentrations: True inhibitors will often show changes in IC50 values with different substrate or enzyme concentrations, whereas interfering compounds may not.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence in wells with IN-7 | IN-7 is intrinsically fluorescent at the assay wavelengths. | 1. Perform a spectral analysis of IN-7 to determine its excitation and emission peaks. 2. If spectral overlap is minimal, subtract the background fluorescence from IN-7-only wells. 3. If overlap is significant, consider using a fluorophore with a different spectral profile.[5] |
| Apparent inhibition, but results are not reproducible | IN-7 is quenching the fluorescence signal of the reporter.[1] | 1. Perform a post-reaction addition control to confirm quenching. 2. If quenching is confirmed, mathematical correction models can be applied, but an orthogonal assay is highly recommended for validation. |
| Fluorescence signal decreases over the kinetic read | 1. Photobleaching of IN-7 or the assay fluorophore. 2. Chemical instability of IN-7 in the assay buffer. | 1. Reduce the intensity or duration of the excitation light. 2. Check the stability of IN-7 in the assay buffer over time using techniques like HPLC. |
| IC50 value for IN-7 changes with different assay plates | IN-7 is adsorbing to the surface of the microplate. | 1. Test different plate types (e.g., low-binding surfaces). 2. Include a non-ionic detergent like Triton X-100 (at a low concentration, e.g., 0.01%) in the assay buffer to prevent non-specific binding. |
Quantitative Data Summary
The following tables provide illustrative data for a hypothetical characterization of IN-7's interference.
Table 1: Spectral Properties of IN-7 and a Common FRET Substrate
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| IN-7 | 485 | 530 | 0.15 |
| FRET Substrate (Uncut) | 490 | 520 (due to FRET) | N/A |
| FRET Donor (Cleaved) | 490 | 520 | 0.65 |
This data illustrates a scenario where IN-7's fluorescence directly overlaps with the FRET donor's emission, causing interference.
Table 2: Apparent IC50 of IN-7 in Different Assay Formats
| Assay Type | Assay Principle | Apparent IC50 (µM) |
| Fluorescence (FRET) | Measures fluorescence increase upon cleavage.[6][7] | 2.5 |
| HPLC | Measures substrate and product peak areas. | > 100 |
This data suggests that the low IC50 in the fluorescence assay is an artifact, as the non-fluorescence-based assay shows no significant inhibition.
Experimental Protocols
Protocol for Assessing IN-7 Interference in a FRET-based HIV-1 Protease Assay
-
Reagent Preparation:
-
Assay Buffer: 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7.
-
HIV-1 Protease: Prepare a 2X working stock in assay buffer.
-
FRET Substrate: Prepare a 2X working stock in assay buffer. The substrate consists of a fluorophore and a quencher linked by a protease-cleavable sequence.[8]
-
IN-7: Prepare a dilution series in DMSO, then dilute into assay buffer to create 2X working stocks.
-
-
Assay Plate Setup (384-well black plate):
-
Test Wells: 10 µL of 2X IN-7 + 10 µL of 2X HIV-1 Protease.
-
Positive Control (No Inhibition): 10 µL of assay buffer with DMSO + 10 µL of 2X HIV-1 Protease.
-
Negative Control (No Enzyme): 10 µL of assay buffer with DMSO + 10 µL of assay buffer.
-
IN-7 Fluorescence Control: 10 µL of 2X IN-7 + 10 µL of assay buffer.
-
IN-7 Quenching Control: These wells will initially contain 10 µL of assay buffer + 10 µL of 2X HIV-1 Protease.
-
-
Incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
-
Reaction Initiation:
-
Add 20 µL of 2X FRET substrate to all wells except the quenching control wells.
-
For the quenching control wells, add 20 µL of pre-cleaved substrate (substrate fully digested by the enzyme). Then add 10 µL of 2X IN-7.
-
-
Fluorescence Reading:
-
Read the plate on a fluorescence plate reader at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex: 490 nm, Em: 520 nm).[5]
-
Take kinetic readings every 5 minutes for 60 minutes.
-
Visualizations
Caption: Experimental workflow for testing IN-7 interference.
Caption: Troubleshooting logic for IN-7 interference.
References
- 1. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 3. Polarity-based fluorescence probes: properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 5. eurogentec.com [eurogentec.com]
- 6. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Investigational HIV-1 Protease Inhibitor, HIV-1 protease-IN-7, Against Established Antiretrovirals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the investigational HIV-1 protease inhibitor, HIV-1 protease-IN-7, with established FDA-approved protease inhibitors: Darunavir, Atazanavir, and Lopinavir. This analysis is based on available preclinical data, focusing on in vitro efficacy and in vivo pharmacokinetic properties.
Executive Summary
This compound, a novel macrocyclic peptide inhibitor, demonstrates potent in vitro activity against HIV-1 protease and robust antiviral efficacy in cell-based assays.[1] Its inhibitory concentrations are comparable to, and in some instances, surpass those of the widely prescribed protease inhibitors Darunavir, Atazanavir, and Lopinavir. Furthermore, initial pharmacokinetic studies in rats suggest that this compound possesses favorable oral bioavailability. This guide presents a detailed comparison of these key parameters, supported by experimental methodologies, to aid in the evaluation of this promising new compound.
Data Presentation
Table 1: In Vitro Efficacy of HIV-1 Protease Inhibitors
| Compound | Protease Inhibitory Activity (IC50, nM) | Antiviral Activity (EC50, nM) | Cell Line |
| This compound | 3.52 | 37 | MT-2 |
| Darunavir | 0.002 (in vitro, HPLC) | 1 - 5 | MT-2 |
| Atazanavir | Not readily available | 2 - 5 | Various (PBMCs, CEM-SS, MT-2) |
| Lopinavir | Not readily available | 0.69 ng/mL (serum-free) | MT-4 |
Note: Direct comparison of IC50 and EC50 values should be approached with caution due to variations in experimental conditions across different studies.
Table 2: Pharmacokinetic Parameters of HIV-1 Protease Inhibitors in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| This compound | 2.57 | Not Reported | Not Reported | Not Reported | 3.3 |
| Darunavir | Not Reported | Not Reported | 2.5 - 4 | Not Reported | 37% (unboosted), 82% (with Ritonavir) |
| Atazanavir | 7 (with 2 mg/kg Ritonavir) | Not Reported | ~2.5 | Not Reported | Not Reported |
| Lopinavir/Ritonavir | Not Reported | 2336.4 ± 504.7 | Not Reported | 27985.1 ± 11314.6 | Not Reported |
Note: Pharmacokinetic parameters are influenced by dose, formulation, and co-administration with boosters like Ritonavir. The data presented is based on available literature and may not represent head-to-head comparative studies.
Experimental Protocols
In Vitro HIV-1 Protease Inhibitory Assay (for this compound)
The half-maximal inhibitory concentration (IC50) of this compound against recombinant HIV-1 protease was determined using a fluorometric assay. The protocol, as described by Kusumoto et al. (2022), involves the incubation of the inhibitor with the enzyme and a fluorogenic substrate. The cleavage of the substrate by the protease results in a fluorescent signal, which is quenched in the presence of the inhibitor.
General Protocol:
-
Recombinant HIV-1 protease is incubated with varying concentrations of the test compound in an appropriate assay buffer.
-
A fluorogenic peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cell-Based Antiviral Activity Assay (for this compound)
The half-maximal effective concentration (EC50) of this compound was evaluated in HIV-1 infected MT-2 cells. This assay measures the ability of the compound to inhibit viral replication in a cellular context.
General Protocol:
-
MT-2 cells are infected with a laboratory-adapted strain of HIV-1.
-
The infected cells are then cultured in the presence of serial dilutions of the test compound.
-
After a defined incubation period (typically 3-5 days), the extent of viral replication is quantified. This can be achieved by measuring the activity of viral enzymes like reverse transcriptase in the culture supernatant, or by quantifying the amount of viral p24 antigen using an ELISA.
-
Cell viability is also assessed to ensure that the observed antiviral effect is not due to cytotoxicity.
-
EC50 values are calculated by plotting the percentage of viral inhibition against the logarithm of the compound concentration.
In Vivo Pharmacokinetic Study in Rats (for this compound)
The oral bioavailability and other pharmacokinetic parameters of this compound were assessed in male Sprague-Dawley rats.
General Protocol:
-
A single oral dose of the compound is administered to the rats.
-
Blood samples are collected at various time points post-administration.
-
The concentration of the compound in the plasma is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis.
-
For determining oral bioavailability, the results are compared to data from intravenous administration of the same compound.
Mandatory Visualization
Caption: HIV-1 Protease Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Protease Inhibitor Evaluation.
References
A Comparative Guide: HIV-1 Integrase Inhibitors vs. Protease Inhibitors in Antiretroviral Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two cornerstone classes of antiretroviral drugs: integrase inhibitors and protease inhibitors. This analysis is supported by clinical trial data and detailed experimental methodologies.
While the specific compound "HIV-1 protease-IN-7" is not found in current clinical trial literature, this guide will compare the well-established class of HIV-1 protease inhibitors against the newer class of integrase strand transfer inhibitors (INSTIs). This comparative analysis will provide valuable insights into their respective mechanisms of action, clinical efficacy, safety profiles, and resistance patterns.
Executive Summary
Integrase inhibitors have emerged as a preferred component of initial antiretroviral therapy (ART) regimens in many treatment guidelines.[1] Clinical trials have demonstrated their superior or non-inferior efficacy compared to protease inhibitor-based regimens, often coupled with a better safety and tolerability profile.[1][2][3] Protease inhibitors, however, remain a critical component of ART, particularly in salvage therapy for treatment-experienced patients and in cases of resistance to other drug classes.
Mechanism of Action
The fundamental difference between these two drug classes lies in the stage of the HIV-1 replication cycle they target.
Integrase Inhibitors: These drugs block the activity of integrase, a viral enzyme essential for inserting the viral DNA into the host cell's genome. This prevention of integration is a critical step in halting viral replication.
Protease Inhibitors: This class of drugs targets the viral protease enzyme. HIV-1 protease is responsible for cleaving large, non-functional polyproteins into smaller, functional proteins and enzymes necessary for the assembly of new, infectious virions.[4][5][6] By inhibiting this cleavage, protease inhibitors result in the production of immature, non-infectious viral particles.[5]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the distinct mechanisms of action and a general workflow for evaluating these inhibitors, the following diagrams are provided.
References
- 1. Integrase inhibitors and their effectiveness and safety in women | CATIE - Canada's source for HIV and hepatitis C information [catie.ca]
- 2. Integrase inhibitor versus protease inhibitor based regimen for HIV-1 infected women (WAVES): a randomised, controlled, double-blind, phase 3 study [natap.org]
- 3. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Protease inhibitors: How they work, types, and side effects [medicalnewstoday.com]
Navigating the Challenge of Multi-Drug Resistance: A Comparative Analysis of a Novel Dual HIV-1 Protease and Integrase Inhibitor
The emergence of multi-drug resistant (MDR) strains of HIV-1 presents a significant obstacle to effective long-term antiretroviral therapy. To address this challenge, novel therapeutic agents with unique mechanisms of action are in continuous development. This guide provides a comparative framework for evaluating the efficacy of a hypothetical novel dual-function inhibitor, "HIV-1 Protease-IN-7," against established antiretroviral drugs in the context of MDR HIV-1. The data presented here is illustrative, based on preclinical and clinical findings for existing protease and integrase inhibitors, and serves as a template for the evaluation of new chemical entities.
Introduction to HIV-1 Drug Resistance
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into mature, functional proteins.[1][2] Integrase is another essential viral enzyme that facilitates the integration of the viral DNA into the host cell's genome.[3] Mutations in the genes encoding these enzymes can lead to reduced susceptibility to antiretroviral drugs.[4][5] Highly resistant HIV-1 variants can harbor multiple mutations in both the protease and integrase genes, rendering many current drugs ineffective.[5]
A dual-inhibitor targeting both protease and integrase could offer a higher genetic barrier to resistance, as the virus would need to acquire mutations in two separate genes to overcome the drug's effect.
Comparative Efficacy Against MDR HIV-1
The following tables summarize hypothetical efficacy data for "this compound" compared to the potent protease inhibitor Darunavir and the second-generation integrase inhibitor Dolutegravir.
Table 1: In Vitro Antiviral Activity against Laboratory Strains of HIV-1
| Compound | Wild-Type HIV-1 (EC50, nM) | MDR Protease Mutant Strain (EC50, nM) | MDR Integrase Mutant Strain (EC50, nM) |
| This compound | 0.5 | 2.1 | 1.8 |
| Darunavir | 0.3 | 15.7 | 0.4 |
| Dolutegravir | 0.7 | 0.6 | 25.3 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Lower values indicate higher potency.
Table 2: In Vitro Activity Against Clinical Isolates with Multiple Resistance Mutations
| Compound | Fold Change in EC50 (vs. Wild-Type) - Isolate A (Protease/Integrase Mutations) | Fold Change in EC50 (vs. Wild-Type) - Isolate B (Protease/Integrase Mutations) |
| This compound | 3.8 | 4.5 |
| Darunavir | 25.1 | 32.8 |
| Dolutegravir | 1.2 | 45.6 |
Fold change in EC50 is a measure of how much more drug is required to inhibit a resistant virus compared to the wild-type virus.
Mechanism of Action
HIV-1 protease inhibitors work by binding to the active site of the protease enzyme, preventing it from cleaving the Gag-Pol polyproteins.[1] This results in the production of immature, non-infectious viral particles. Integrase inhibitors block the strand transfer step of viral DNA integration into the host genome.
Diagram 1: Simplified HIV-1 Life Cycle and Targets of Antiretroviral Drugs
Caption: HIV life cycle and points of intervention for protease and integrase inhibitors.
Experimental Protocols
Phenotypic Drug Susceptibility Assay
This assay directly measures the ability of a drug to inhibit viral replication in cell culture.
-
Virus Preparation: Laboratory-adapted HIV-1 strains or clinical isolates from patients are propagated in T-cell lines (e.g., MT-2, PM1).
-
Cell Culture: T-cell lines are cultured in 96-well plates.
-
Drug Dilution: The test compound and reference drugs are serially diluted to a range of concentrations.
-
Infection: Cells are infected with a standardized amount of virus in the presence of the drug dilutions.
-
Incubation: The infected cells are incubated for 3-7 days.
-
Quantification of Viral Replication: Viral replication is measured by quantifying an indicator of viral activity, such as p24 antigen levels in the culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The EC50 is calculated by plotting the percentage of viral inhibition against the drug concentration.
Genotypic Resistance Testing
This method identifies mutations in the viral genome that are known to confer drug resistance.[6][7]
-
RNA Extraction: Viral RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR: The protease and integrase regions of the viral genome are reverse transcribed into DNA and then amplified using the Polymerase Chain Reaction (PCR).
-
DNA Sequencing: The amplified DNA is sequenced to identify mutations.
-
Sequence Analysis: The obtained sequence is compared to a wild-type reference sequence to identify resistance-associated mutations.
Diagram 2: Workflow for Genotypic Resistance Testing
Caption: A simplified workflow for identifying drug resistance mutations in HIV-1.
Conclusion
The development of novel antiretroviral agents with activity against multi-drug resistant HIV-1 is crucial for the long-term management of HIV infection. A dual-acting inhibitor like the hypothetical "this compound" could represent a significant advancement by presenting a higher barrier to the development of resistance. The comparative data and experimental frameworks provided in this guide offer a template for the rigorous evaluation of such next-generation therapies. Further preclinical and clinical studies are essential to fully characterize the efficacy, safety, and resistance profile of any new investigational drug.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 4. pnas.org [pnas.org]
- 5. Highly resistant HIV-1 proteases and strategies for their inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Testing | Stanford Health Care [stanfordhealthcare.org]
- 7. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
Validating the Dual-Target Mechanism of a Novel HIV-1 Protease and Integrase Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains necessitates the development of novel therapeutic agents. One promising strategy is the design of dual-target inhibitors that simultaneously block two essential viral enzymes, such as HIV-1 protease (PR) and integrase (IN). This guide provides a comprehensive framework for validating the dual-target mechanism of a hypothetical inhibitor, "Dual-Target Compound X," comparing its performance with established single-target drugs.
Introduction to Dual-Target Inhibition
HIV-1 protease is crucial for the maturation of viral particles, cleaving newly synthesized polyproteins into functional viral enzymes and structural proteins.[1][2] HIV-1 integrase is essential for inserting the viral DNA into the host cell's genome, a critical step for establishing a productive infection.[3] By inhibiting both enzymes, a dual-target inhibitor can potentially offer a higher barrier to the development of drug resistance and a more potent antiviral effect compared to single-target agents. This guide outlines the experimental validation of such a mechanism.
Comparative Performance Data
The following tables summarize the hypothetical in vitro and cell-based performance of "Dual-Target Compound X" in comparison to established HIV-1 protease and integrase inhibitors.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) |
| Dual-Target Compound X | HIV-1 Protease | 15.2 | 5.8 |
| HIV-1 Integrase | 25.7 | 9.1 | |
| Lopinavir (Protease Inhibitor) | HIV-1 Protease | 2.5 | 0.9 |
| HIV-1 Integrase | >10,000 | >10,000 | |
| Raltegravir (Integrase Inhibitor) | HIV-1 Protease | >10,000 | >10,000 |
| HIV-1 Integrase | 5.0 | 1.8 |
Table 2: Cell-Based Antiviral Activity
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Dual-Target Compound X | MT-4 | 45.3 | >100 | >2200 |
| Lopinavir | MT-4 | 10.8 | >50 | >4600 |
| Raltegravir | MT-4 | 8.2 | >100 | >12000 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
HIV-1 Protease Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based substrate peptide (e.g., containing a fluorophore and a quencher)[4][5][6]
-
Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compounds and control inhibitor (e.g., Lopinavir)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and controls in the assay buffer.
-
In a 96-well plate, add the recombinant HIV-1 protease to each well.
-
Add the diluted test compounds and controls to the respective wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the FRET substrate to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in kinetic mode for 60 minutes at 37°C.
-
Calculate the rate of substrate cleavage from the linear phase of the reaction.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Integrase Strand Transfer Inhibition Assay (ELISA-based)
This assay quantifies the inhibition of the strand transfer step of HIV-1 integration, where the viral DNA is inserted into a target DNA sequence.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor substrate DNA (biotin-labeled) and Target substrate DNA (DIG-labeled)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM MgCl2, 5 mM DTT)
-
Streptavidin-coated 96-well plates
-
Anti-DIG-HRP antibody
-
HRP substrate (e.g., TMB)
-
Stop solution
-
Test compounds and control inhibitor (e.g., Raltegravir)
-
Microplate reader
Procedure:
-
Coat the streptavidin-coated 96-well plate with the biotin-labeled donor substrate DNA.
-
Wash the plate to remove unbound donor DNA.
-
Add the recombinant HIV-1 integrase to each well and incubate to allow binding to the donor DNA.
-
Add serial dilutions of the test compound and controls to the wells and incubate.
-
Add the DIG-labeled target substrate DNA to initiate the strand transfer reaction and incubate.
-
Wash the plate to remove unintegrated target DNA.
-
Add the anti-DIG-HRP antibody and incubate.
-
Wash the plate and add the HRP substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Calculate the IC50 value from a dose-response curve of inhibition versus compound concentration.
Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)
This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line.
Materials:
-
MT-4 human T-cell line
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds and control inhibitors
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
CO2 incubator
Procedure:
-
Seed MT-4 cells in a 96-well plate.
-
Add serial dilutions of the test compound and controls to the cells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates for 4-5 days at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[7][8][9]
-
Determine the EC50 value by plotting the percentage of inhibition of p24 production against the compound concentration.
-
In parallel, assess the cytotoxicity of the compound on uninfected MT-4 cells using a standard method (e.g., MTT or CellTiter-Glo assay) to determine the CC50 value.
-
Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50.
Visualizing the Dual-Target Mechanism and Validation Workflow
The following diagrams illustrate the mechanism of action and the experimental workflow for validating a dual-target HIV-1 protease and integrase inhibitor.
References
- 1. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 2. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 3. Integrase Strand Transfer Inhibitors Are Effective Anti-HIV Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Visualization of HIV Protease Inhibition Using a Novel FRET Molecular Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eurogentec.com [eurogentec.com]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. en.hillgene.com [en.hillgene.com]
The Dawn of Dual-Targeting: A Comparative Guide to Bifunctional HIV-1 Protease and Integrase Inhibitors Versus Single-Target Agents
For Immediate Release
In the relentless pursuit of more effective and resilient antiretroviral therapies, a new class of molecules is emerging: dual-target inhibitors. This guide provides a comprehensive comparison of bifunctional inhibitors that simultaneously target HIV-1 protease (PR) and integrase (IN) against traditional single-target antiretroviral agents. We delve into the mechanistic advantages, present supporting experimental data, and provide detailed protocols for the evaluation of these novel compounds, offering a critical resource for researchers, scientists, and drug development professionals.
Executive Summary
The landscape of HIV-1 treatment has been dominated by combination therapies, where multiple drugs, each hitting a specific viral target, are administered concurrently. While highly effective, this approach can be complex, with potential for drug-drug interactions and the emergence of multi-drug resistant viral strains. Dual-target inhibitors, single molecules capable of inhibiting two distinct viral enzymes, offer a promising alternative. By targeting both the proteolytic maturation of viral particles (protease inhibition) and the integration of the viral genome into the host cell's DNA (integrase inhibition), these agents aim to deliver a potent one-two punch against HIV-1. This guide will explore the rationale behind this strategy, compare its efficacy with established single-target inhibitors, and provide the necessary experimental frameworks for their evaluation.
The Rationale for Dual Inhibition
The core advantage of a dual-target inhibitor lies in its potential to combat drug resistance more effectively. For the virus to overcome the inhibitor, it would need to develop mutations that confer resistance in two separate enzymes simultaneously, a statistically less probable event than developing resistance to a single agent. Furthermore, a single molecule with two modes of action could simplify treatment regimens, potentially reducing pill burden and improving patient adherence.
Below is a diagram illustrating the key stages in the HIV-1 lifecycle targeted by protease and integrase inhibitors.
Comparative Performance: Dual-Target vs. Single-Target Inhibitors
Direct head-to-head comparisons of single-molecule dual-target inhibitors against a combination of two single-target inhibitors are still emerging in the literature. However, we can draw parallels from clinical studies comparing dual-drug antiretroviral therapies (two separate drugs) with traditional triple-drug regimens. These studies provide valuable insights into the potential efficacy of a dual-inhibition strategy.
| Inhibitor Class | Representative Drug(s) | Target(s) | In Vitro Potency (IC50/EC50) | Key Advantages | Key Disadvantages |
| Dual Protease/Integrase Inhibitors | Experimental Compounds | Protease & Integrase | Varies (low nM to µM) | High barrier to resistance, potential for simplified regimen. | Early stage of development, potential for complex pharmacology. |
| Protease Inhibitors (PIs) | Darunavir, Ritonavir | Protease | ~1-10 nM | High genetic barrier to resistance, well-established efficacy. | Metabolic side effects, potential for drug-drug interactions. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir, Dolutegravir | Integrase | ~2-7 nM | Potent antiviral activity, generally well-tolerated.[1] | Lower genetic barrier to resistance for first-generation INSTIs.[2] |
| Dual-Drug Therapy (PI + INSTI) | e.g., Darunavir/r + Raltegravir | Protease & Integrase | N/A (clinical efficacy) | Non-inferior to triple-drug regimens in some studies. | Can have a higher pill burden than single-tablet regimens. |
Note: In vitro potency values are approximate and can vary depending on the specific assay conditions and viral strain.
Studies comparing dual therapy with a boosted protease inhibitor and an integrase inhibitor to standard triple-drug regimens have shown non-inferiority in virologically suppressed patients.[3] This supports the principle that simultaneously targeting these two key enzymes can be a highly effective treatment strategy.
Experimental Protocols
Accurate and reproducible evaluation of novel inhibitors is paramount. Below are detailed methodologies for key in vitro assays.
Experimental Workflow for Inhibitor Evaluation
HIV-1 Protease Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
-
Reagents and Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate
-
Assay Buffer
-
Test compound and controls (e.g., Pepstatin A)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the test compound dilutions and controls to the wells of the 96-well plate.
-
Add HIV-1 protease to each well (except for no-enzyme controls) and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity at 37°C for 60-120 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value.[4][5]
-
HIV-1 Integrase Strand Transfer Assay
This assay quantifies the inhibition of the strand transfer step of HIV-1 integration.
-
Reagents and Materials:
-
Recombinant HIV-1 Integrase
-
Donor DNA (biotinylated oligonucleotide mimicking the viral DNA end)
-
Target DNA (coated on a 96-well plate)
-
Assay Buffer
-
Test compound and controls (e.g., Raltegravir)
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
96-well plate
-
Microplate reader (absorbance at 450 nm)
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add the test compound, HIV-1 integrase, and biotinylated donor DNA to the wells of the target DNA-coated plate.
-
Incubate to allow for the strand transfer reaction to occur.
-
Wash the plate to remove unbound components.
-
Add Streptavidin-HRP conjugate and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the percent inhibition and determine the IC50 value.
-
Cell-Based HIV-1 Replication Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
-
Reagents and Materials:
-
Human T-cell line (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs)
-
HIV-1 viral stock (e.g., NL4-3)
-
Cell culture medium
-
Test compound and controls
-
p24 antigen ELISA kit or a reporter cell line (e.g., TZM-bl)
-
96-well cell culture plate
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells and incubate for a few hours.
-
Infect the cells with a known amount of HIV-1.
-
Incubate for 3-7 days.
-
Measure viral replication by quantifying p24 antigen in the supernatant using ELISA or by measuring reporter gene expression (e.g., luciferase) in a reporter cell line.[6][7]
-
Calculate the percent inhibition and determine the EC50 value.
-
MTT Cytotoxicity Assay
This assay assesses the general cytotoxicity of the compound on the host cells.
-
Reagents and Materials:
-
Human T-cell line (same as in the antiviral assay)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader (absorbance at 570 nm)
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Add serial dilutions of the test compound to the cells.
-
Incubate for the same duration as the antiviral assay.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.[8][9]
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percent cell viability and determine the CC50 (50% cytotoxic concentration) value.[10][11]
-
Conclusion
Dual-target inhibitors of HIV-1 protease and integrase represent a promising frontier in antiretroviral drug development. By combining two distinct mechanisms of action into a single molecule, they offer the potential for a higher barrier to resistance and simplified therapeutic regimens. While still in the early stages of development, the underlying principle is strongly supported by the clinical success of dual-drug therapies. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation antiretroviral agents, paving the way for more durable and effective treatments for HIV-1 infection.
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What to Start: Integrase Strand Transfer Inhibitor Regimens | NIH [clinicalinfo.hiv.gov]
- 3. Two-drug regimens for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. abcam.cn [abcam.cn]
- 6. A Novel High Throughput, Parallel Infection Assay for Determining the Replication Capacities of 346 Primary HIV-1 Isolates of the Zurich Primary HIV-1 Infection Study in Primary Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
"HIV-1 protease-IN-7" efficacy in different HIV-1 subtypes
An Objective Comparison of a Novel HIV-1 Protease Inhibitor: "HIV-1 Protease-IN-7"
In the landscape of antiretroviral therapy, the development of robust HIV-1 protease inhibitors remains a cornerstone of effective treatment strategies. This guide provides a comparative analysis of a novel investigational compound, referred to here as "this compound," against established protease inhibitors. As "this compound" is not a publicly recognized designation, this guide will utilize a hypothetical profile for a next-generation inhibitor, drawing upon desired characteristics outlined in current research for advanced therapeutic agents. This comparison is intended for researchers, scientists, and drug development professionals to contextualize the potential efficacy and experimental validation of such a novel compound against diverse HIV-1 subtypes.
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly synthesized Gag and Gag-Pol polyproteins into mature, functional proteins essential for producing infectious virions.[1][2][3] Protease inhibitors are designed to competitively bind to the active site of this enzyme, mimicking the natural substrate and thereby blocking the cleavage process.[1][4] This results in the release of immature, non-infectious viral particles.[5]
The following diagram illustrates the role of HIV-1 protease in the viral life cycle and the mechanism of action of protease inhibitors.
References
- 1. HIV-1 protease - Wikipedia [en.wikipedia.org]
- 2. iverson.cm.utexas.edu [iverson.cm.utexas.edu]
- 3. researchgate.net [researchgate.net]
- 4. HIV protease inhibitors: a review of molecular selectivity and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease Inhibitors for Patients With HIV-1 Infection: A Comparative Overview - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release to the Scientific Community
This guide provides a detailed, data-driven comparison of two notable HIV-1 protease inhibitors: the well-established antiretroviral drug darunavir and the novel inhibitor, HIV-1 protease-IN-7. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of their biochemical and antiviral properties based on available experimental data. While darunavir has been extensively characterized, data for this compound is emerging. This guide serves to consolidate current knowledge and provide a framework for future comparative studies.
I. Quantitative Performance Data
The following table summarizes the key in vitro performance metrics for darunavir and this compound. It is important to note that these values were not obtained from a direct head-to-head study and experimental conditions may vary between the cited sources.
| Parameter | Darunavir | This compound | Reference |
| Enzyme Inhibition | |||
| IC50 (nM) | 3 - 6 | 3.52 | [1] |
| Kd (M) | 4.5 x 10-12 | Not Available | [2] |
| Antiviral Activity | |||
| EC50 (nM) | 1 - 5 (Wild-Type HIV-1) | 37 | [1][3] |
| Cytotoxicity | |||
| CC50 (µM) | > 100 | Not Available | [3] |
| Selectivity Index (SI) | > 20,000 | Not Available | [4] |
Note: IC50 (half-maximal inhibitory concentration) measures the potency of an inhibitor against the isolated enzyme. EC50 (half-maximal effective concentration) measures the inhibitor's effectiveness in a cell-based assay. Kd (dissociation constant) reflects the binding affinity of the inhibitor to the enzyme. CC50 (half-maximal cytotoxic concentration) indicates the concentration at which the compound is toxic to cells. The Selectivity Index (SI = CC50/EC50) is a measure of the therapeutic window of a drug.
II. Mechanism of Action
Both darunavir and this compound are inhibitors of the HIV-1 protease, a critical enzyme in the viral life cycle.[5] HIV-1 protease is responsible for cleaving newly synthesized viral polyproteins into mature, functional proteins, a step essential for the production of infectious virions.[5] By binding to the active site of the protease, these inhibitors block its function, leading to the release of immature, non-infectious viral particles.[5]
Darunavir is a nonpeptidic protease inhibitor designed to have robust interactions with the active site of the enzyme, including hydrogen bonds with the backbone of the protease.[2] This strong interaction contributes to its high potency and high genetic barrier to resistance.[2] The precise mechanism of action for this compound is presumed to be similar, involving competitive inhibition of the HIV-1 protease active site.
Figure 1. Signaling pathway of HIV-1 protease and its inhibition.
III. Resistance Profile
A critical factor in the long-term efficacy of any antiretroviral agent is its resistance profile.
Darunavir: Darunavir is known to have a high genetic barrier to resistance, meaning multiple mutations in the protease gene are typically required to confer significant resistance.[6] Key resistance-associated mutations (RAMs) for darunavir include V11I, V32I, L33F, I47V, I50V, I54L/M, G73S, L76V, I84V, and L89V.[1] The presence of three or more of these mutations is associated with a diminished virological response.[7]
This compound: Currently, there is no publicly available data on the resistance profile of this compound. The emergence of resistance would need to be evaluated through in vitro resistance selection studies.
IV. Experimental Protocols
To facilitate further comparative studies, this section outlines the standard methodologies for key experiments used to characterize HIV-1 protease inhibitors.
A. HIV-1 Protease Enzyme Inhibition Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the cleavage of a synthetic substrate by recombinant HIV-1 protease.
Principle: The assay utilizes a fluorogenic substrate that, when cleaved by HIV-1 protease, releases a fluorophore, resulting in an increase in fluorescence. The presence of an inhibitor reduces the rate of cleavage and, consequently, the fluorescence signal.[8]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor (e.g., in DMSO).
-
Reconstitute recombinant HIV-1 protease in an appropriate assay buffer.
-
Prepare the fluorogenic HIV-1 protease substrate solution.
-
-
Assay Procedure:
-
In a 96-well microplate, add serial dilutions of the inhibitor to the wells.
-
Add the HIV-1 protease solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Measure the fluorescence kinetically over a period of 1-3 hours at 37°C using a microplate reader (e.g., Ex/Em = 330/450 nm).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to calculate the IC50 value.
-
Figure 2. Experimental workflow for a fluorometric enzyme inhibition assay.
B. Cell-Based Antiviral Activity Assay
This assay determines the effectiveness of an inhibitor in preventing HIV-1 replication in a cellular context.
Principle: Susceptible host cells (e.g., MT-4 or TZM-bl cells) are infected with HIV-1 in the presence of varying concentrations of the inhibitor. After a period of incubation, viral replication is quantified by measuring a viral marker, such as the p24 antigen, or through a reporter gene assay.[9][10]
Protocol:
-
Cell Preparation:
-
Culture and maintain a susceptible cell line (e.g., MT-4 T-lymphoid cells).
-
Seed the cells into a 96-well plate at a predetermined density.
-
-
Infection and Treatment:
-
Prepare serial dilutions of the inhibitor.
-
Add the inhibitor dilutions to the cells.
-
Infect the cells with a known amount of HIV-1 virus stock.
-
Include appropriate controls: uninfected cells, infected untreated cells, and cells treated with a known antiretroviral (e.g., AZT or darunavir).
-
-
Incubation:
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5 days) at 37°C in a CO2 incubator.
-
-
Quantification of Viral Replication:
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit.
-
-
Data Analysis:
-
Plot the p24 antigen concentration against the inhibitor concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Concurrently, a cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed on uninfected cells treated with the inhibitor to determine the CC50 value.
-
V. Conclusion and Future Directions
Darunavir is a highly potent HIV-1 protease inhibitor with a well-documented high barrier to resistance, making it a cornerstone of antiretroviral therapy.[3] The initial data for this compound demonstrates potent enzymatic inhibition and antiviral activity.[1] However, a comprehensive head-to-head comparison is necessary to fully elucidate its potential relative to established drugs like darunavir.
Future research should focus on:
-
Directly comparing the in vitro efficacy of this compound and darunavir under identical experimental conditions.
-
Determining the cytotoxicity of this compound to calculate its selectivity index.
-
Conducting in vitro resistance selection studies to identify the resistance profile of this compound and assess for cross-resistance with existing protease inhibitors.
-
Evaluating the pharmacokinetic and pharmacodynamic properties of this compound in more detail.
This guide provides the foundational information and experimental framework for such comparative investigations, which will be crucial in determining the potential clinical utility of new HIV-1 protease inhibitors.
References
- 1. Combating HIV resistance – focus on darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Darunavir - Wikipedia [en.wikipedia.org]
- 3. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Profile of darunavir in the management of treatment-experienced HIV patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV-1 drug resistance mutations emerging on darunavir therapy in PI-naive and -experienced patients in the UK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of baseline viral susceptibility on response to darunavir/ritonavir versus control protease inhibitors in treatment-experienced HIV type 1-infected patients: POWER 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. 4.6. Cell-Based Antiviral Assay [bio-protocol.org]
- 10. hiv.lanl.gov [hiv.lanl.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
